Molecular Architecture and Synthetic Utility of 2-Tert-butyl-5-nitrophenol in Advanced Drug Development
Executive Overview In the landscape of modern medicinal chemistry, the strategic placement of steric bulk and electron-withdrawing groups on aromatic scaffolds is paramount for dictating both pharmacokinetics and target-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the landscape of modern medicinal chemistry, the strategic placement of steric bulk and electron-withdrawing groups on aromatic scaffolds is paramount for dictating both pharmacokinetics and target-binding affinity. 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) serves as a critical, highly specialized building block in this domain. Primarily utilized as a masked precursor, this compound is foundational in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, most notably analogs and derivatives of Ivacaftor (VX-770)[1].
This technical guide deconstructs the physicochemical properties, structural causality, and validated synthetic workflows surrounding 2-tert-butyl-5-nitrophenol, providing bench scientists and drug development professionals with actionable, field-proven insights.
Physicochemical Profiling & Structural Causality
Before deploying 2-tert-butyl-5-nitrophenol in a synthetic route, it is crucial to understand how its molecular architecture dictates its reactivity. The tert-butyl group at the 2-position provides significant steric hindrance, which effectively shields the phenolic hydroxyl group and directs subsequent electrophilic aromatic substitutions to specific regiochemical outcomes. Furthermore, the nitro group at the 5-position acts as an electron-withdrawing moiety that stabilizes the aromatic ring against oxidative degradation while serving as a robust, reducible "masked" amine for downstream amide coupling[2].
Quantitative Data Summary
Property
Value / Description
Chemical Name
2-tert-butyl-5-nitrophenol
CAS Registry Number
442847-11-2
Molecular Formula
C10H13NO3
Molecular Weight
195.22 g/mol
SMILES String
CC(C)(C)c1ccc(cc1O)=O
Primary Utility
Pharmaceutical intermediate (CFTR potentiators)
(Data corroborated by compound registry standards)
Synthetic Workflows: A Self-Validating Approach
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following workflows detail both the upstream generation of 2-tert-butyl-5-nitrophenol and its downstream reduction, highlighting the chemical causality behind each step.
Protocol A: Upstream Synthesis via Diazotization and Hydrolysis
This protocol details the conversion of 2-tert-butyl-5-nitroaniline to 2-tert-butyl-5-nitrophenol[3].
Causality & Rationale: Direct hydroxylation of deactivated aromatic rings is notoriously difficult. By converting the primary amine of the starting material into a diazonium salt, we transform a poor leaving group into an exceptional one (N2 gas). Subsequent heating in an aqueous acidic environment forces the hydrolysis of the diazonium intermediate, yielding the desired phenol.
Step-by-Step Methodology:
Acidification: In a 250 mL round-bottom flask, slowly add 20 mL of concentrated H2SO4 to 7.15 g of 2-tert-butyl-5-nitroaniline.
Dissolution: Sonicate the mixture with occasional gentle heating until the aniline is completely solubilized. Causality: Complete protonation is required to prevent side reactions during diazotization.
Dilution & Cooling: Slowly add 84 mL of distilled H2O under continuous stirring, then cool the reaction vessel to 0 °C using an ice-salt bath.
Diazotization: (Standard modification) Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.
Hydrolysis: Gradually warm the reaction mixture to room temperature, then heat to reflux.
Self-Validation System: The critical in-process control (IPC) here is the visual evolution of nitrogen gas during the hydrolysis step. The cessation of bubbling indicates the complete consumption of the diazonium intermediate. The product typically precipitates upon cooling and can be validated via TLC (silica gel, UV 254 nm).
Protocol B: Downstream Catalytic Transfer Hydrogenation
To utilize the molecule in drug development, the nitro group must be reduced to an amine (yielding 5-amino-2-tert-butylphenol)[1][2].
Causality & Rationale: While high-pressure H2 gas with Palladium on Carbon (Pd/C) is a standard reduction method, it poses severe safety and scalability risks. We utilize ammonium formate as a hydrogen donor. Under mild heating, ammonium formate decomposes into H2 and CO2 directly on the palladium catalyst surface. This localized hydrogen generation ensures quantitative reduction without the risk of over-reducing the aromatic ring.
Step-by-Step Methodology:
Preparation: Dissolve 0.2 g (1.0 mmol) of 2-tert-butyl-5-nitrophenol in 10 mL of absolute ethanol in a reaction flask.
Reagent Addition: Add 0.2 g (3.1 mmol) of ammonium formate, followed carefully by 0.14 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.
Reaction: Heat the mixture to reflux for exactly 30 minutes.
Workup: Cool the reaction to 25 °C. Filter the mixture through a plug of Celite to remove the palladium catalyst.
Purification: Concentrate the filtrate to dryness in vacuo. Purify via silica gel chromatography using a 20–30% ethyl acetate–hexane gradient.
Self-Validation System: The starting nitrophenol exhibits a distinct yellow hue in solution. The reaction is deemed complete when the solution turns colorless or pale, and TLC confirms the complete disappearance of the starting material (the resulting amine will have a significantly lower Rf value due to increased polarity and hydrogen bonding capability)[1].
Visualizing the Synthetic Pathway
The following diagram maps the logical progression from the raw precursor through 2-tert-butyl-5-nitrophenol, culminating in the final active pharmaceutical ingredient.
Synthetic workflow from precursor to CFTR potentiator via 2-tert-butyl-5-nitrophenol.
Mechanistic Role in CFTR Potentiator Efficacy
Why go through the effort of synthesizing this specific sterically hindered phenol?
In the development of CFTR potentiators (drugs that enhance the function of defective chloride channels in cystic fibrosis patients), the physical volume and lipophilicity of the tert-butyl group are non-negotiable[1]. Once 2-tert-butyl-5-nitrophenol is reduced to its amine counterpart, it undergoes amide coupling with a quinolinone derivative.
Molecular mechanics calculations reveal that the tert-butyl group forces the resulting molecule into a highly specific planar conformation. This conformation exposes the indole/quinolinone NH group, allowing it to form a critical hydrogen bond within the hydrophobic binding pocket of the CFTR protein[1]. Without the precise steric bulk provided by the initial 2-tert-butyl-5-nitrophenol building block, the final drug loses its conformational rigidity, resulting in a dramatic drop in biological potency.
An In-depth Technical Guide to the Synthesis of 2-Tert-butyl-5-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of 2-tert-butyl-5-nitrophenol and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-tert-butyl-5-nitrophenol and its derivatives. As a pivotal scaffold in medicinal chemistry, understanding its synthesis is crucial for the development of novel therapeutics. This document delves into the strategic considerations behind synthetic routes, detailed experimental protocols, and the rationale for derivatization, grounded in established chemical principles and potential pharmacological applications.
Strategic Overview: The Synthetic Challenge
The synthesis of 2-tert-butyl-5-nitrophenol presents a classic challenge in electrophilic aromatic substitution: regioselectivity. The starting material, 2-tert-butylphenol, possesses two activating groups—the hydroxyl (-OH) and the tert-butyl group—which direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the bulky tert-butyl group is a moderately activating ortho-, para-director that also exerts significant steric hindrance.
The primary obstacle is to favor nitration at the C5 position, which is para to the hydroxyl group but meta to the tert-butyl group. Direct nitration with standard mixed acids (HNO₃/H₂SO₄) often leads to a mixture of isomers, with the major product typically being 2-tert-butyl-4-nitrophenol or 2-tert-butyl-6-nitrophenol due to the strong directing effect of the hydroxyl group to its ortho and para positions. Therefore, a successful synthesis hinges on a strategy that can overcome these inherent electronic and steric influences.
Core Synthesis: Regioselective Nitration of 2-tert-butylphenol
While direct nitration is problematic, a multi-step approach involving a temporary blocking group or the use of milder, more selective nitrating agents can achieve the desired regioselectivity. An alternative and more direct approach employs a nitrating agent that operates under conditions that favor thermodynamic over kinetic control, or one that has a different mechanistic pathway.
A promising strategy involves the use of tert-butyl nitrite (t-BuONO) as a nitrating agent. This reagent can generate a nitro radical species, which may exhibit different regioselectivity compared to the nitronium ion (NO₂⁺) generated in mixed acid nitration[1][2]. The reaction is believed to proceed through an initial O-nitrosylation of the phenol, followed by homolysis to a phenoxyl radical and nitric oxide. The nitric oxide is then oxidized to nitrogen dioxide, which couples with the phenoxyl radical to form the nitrophenol[3].
Safety, Handling, and Operational Protocols for 2-Tert-butyl-5-nitrophenol in Preclinical Drug Development
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) Executive Summary In the landscape of modern drug discovery, 2-tert-butyl-5-n...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Compound: 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2)
Executive Summary
In the landscape of modern drug discovery, 2-tert-butyl-5-nitrophenol serves as a highly valuable, yet hazardous, synthetic intermediate. It is most notably utilized in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, such as the breakthrough drug Ivacaftor (VX-770)[1]. While its structural features—specifically the bulky tert-butyl group and the electron-withdrawing nitro group—are essential for the pharmacokinetic efficacy of the final active pharmaceutical ingredient (API)[2], these same features dramatically alter the compound's safety profile.
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the causality behind the chemical hazards of 2-tert-butyl-5-nitrophenol and establish a self-validating operational workflow for its safe handling and chemical reduction in the laboratory.
Physicochemical Profile & Hazard Characterization
To safely handle a compound, one must first understand how its molecular structure dictates its physical behavior and biological toxicity.
Quantitative Chemical Data
Table 1 summarizes the core physicochemical properties of the compound.
Table 1: Physicochemical Properties of 2-Tert-butyl-5-nitrophenol
Property
Value
CAS Number
442847-11-2
Molecular Formula
C10H13NO3
Molecular Weight
195.22 g/mol
SMILES
CC(C)(C)C1=C(C=C(=O)C=C1)O
Appearance
Solid / Crystalline Powder
Storage Temperature
2-8°C, Sealed under Inert Atmosphere
Mechanistic Toxicity & GHS Classifications
Nitrophenols are inherently toxic, but the addition of the tert-butyl group at the ortho position relative to the phenol fundamentally changes the risk profile. The tert-butyl group significantly increases the molecule's lipophilicity (LogP).
Causality of Toxicity: The high lipophilicity allows the molecule to rapidly penetrate the lipid-rich stratum corneum of the skin[3]. Once systemic, the molecule accumulates in the inner mitochondrial membrane. Here, the acidic phenolic hydroxyl group acts as a proton ionophore, shuttling protons across the membrane and destroying the electrochemical gradient. This uncouples oxidative phosphorylation, leading to rapid cellular ATP depletion and necrosis.
Caption: Mechanistic pathway of 2-tert-butyl-5-nitrophenol toxicity via mitochondrial uncoupling.
High lipophilicity enhances rapid dermal penetration.
Double nitrile gloving; immediate removal of contaminated PPE.
H319
Causes serious eye irritation
Acidic phenolic OH reacts aggressively with ocular mucosa.
Chemical splash goggles mandatory; immediate access to eyewash.
H335
May cause respiratory irritation
Inhalation of fine particulate dust triggers mucosal inflammation.
Handle exclusively within a Class II BSC or Chemical Fume Hood.
Self-Validating Laboratory Safety Protocols
Standard operating procedures often fail because they rely on human compliance without built-in verification. The following handling protocols are designed as self-validating systems :
Atmospheric Integrity: 2-tert-butyl-5-nitrophenol is prone to oxidative degradation. It must be stored at 2-8°C under an Argon or Nitrogen atmosphere[4]. Validation: Use a septum-sealed bottle with a moisture-indicating desiccant in the secondary container. A color change in the desiccant immediately flags a compromised seal.
Weighing and Transfer: Because the powder is an inhalation hazard (H335), never weigh the compound on an open bench. Validation: Weigh the compound inside a fume hood using an anti-static weigh boat. The balance must return to absolute zero after transfer, validating that no micro-particulates were left on the weighing pan.
Spill Decontamination: Do not use combustible materials (e.g., paper towels) to clean up spills, as nitrophenols can form explosive mixtures with organic matter under certain conditions. Validation: Use inert vermiculite to absorb solutions, sweep with a dedicated anti-static brush, and wash the surface with a mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize the acidic phenol, visually validating cleanup via the cessation of effervescence.
Experimental Workflow: Catalytic Transfer Hydrogenation
In drug development, 2-tert-butyl-5-nitrophenol is rarely the final product. It is typically reduced to 2-tert-butyl-5-aminophenol to form the critical amide linkages found in CFTR modulators[1].
The following protocol utilizes Catalytic Transfer Hydrogenation (CTH). This specific methodology is chosen over direct hydrogenation (H2 gas) to eliminate the risk of pressurized explosive gases in the laboratory, ensuring a higher baseline of safety.
Step-by-Step Methodology & Causality
Step 1: Solubilization
Action: Dissolve 0.2 g (1.0 mmol) of 2-tert-butyl-5-nitrophenol in 10 mL of absolute ethanol in a round-bottom flask.
Causality: Ethanol is selected because it effectively solubilizes the highly lipophilic starting material while remaining completely miscible with the polar hydrogen donor added in the next step.
Step 2: Addition of the Hydrogen Donor
Action: Add 0.2 g (3.1 mmol) of ammonium formate to the solution.
Causality: Ammonium formate decomposes in the presence of a catalyst to yield ammonia, carbon dioxide, and hydrogen gas in situ. This provides a controlled, steady stream of hydrogen, bypassing the catastrophic explosion hazards of H2 gas cylinders.
Step 3: Catalyst Introduction under Inert Atmosphere
Action: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 0.14 g of 10% Palladium on Carbon (Pd/C).
Causality: Dry Pd/C is highly pyrophoric and can ignite ethanol vapors upon contact due to catalytic friction. The Nitrogen purge displaces oxygen, making spontaneous combustion impossible.
Step 4: Reflux and Self-Validation
Action: Heat the reaction mixture to reflux for 30 minutes. Monitor the reaction via HPLC or TLC.
Causality (Self-Validation): The reaction must not be stopped based on time alone. Partial reduction yields toxic nitroso or hydroxylamine intermediates. The workflow validates itself: you may only proceed to Step 5 when HPLC confirms the complete disappearance of the starting material peak.
Step 5: Safe Filtration
Action: Cool the mixture to 25°C and filter it through a wet plug of Celite.
Causality: Filtering Pd/C through standard filter paper allows it to dry out and catch fire upon exposure to ambient oxygen. A Celite plug traps the finely dispersed catalyst and keeps it embedded and wet, neutralizing the fire hazard.
Step 6: Isolation
Action: Concentrate the filtrate to dryness under reduced pressure and purify via silica gel chromatography to yield 2-tert-butyl-5-aminophenol.
Caption: Self-validating catalytic transfer hydrogenation workflow for 2-tert-butyl-5-nitrophenol.
References
The following authoritative sources were utilized to verify the physicochemical properties, hazard classifications, and synthetic methodologies detailed in this whitepaper:
Vertex Pharmaceuticals Incorporated.US7495103B2 - Modulators of ATP-binding cassette transporters. Google Patents.
Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry 57.23 (2014): 9776-9795. ACS Publications.
URL:[Link]
HPLC method development for 2-Tert-butyl-5-nitrophenol analysis
An in-depth technical guide for the analytical development and validation of 2-tert-butyl-5-nitrophenol, designed for researchers and drug development professionals. Executive Summary 2-Tert-butyl-5-nitrophenol is a high...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the analytical development and validation of 2-tert-butyl-5-nitrophenol, designed for researchers and drug development professionals.
Executive Summary
2-Tert-butyl-5-nitrophenol is a highly substituted aromatic compound utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators like ivacaftor . Due to its unique structural features—an ionizable phenolic hydroxyl, an electron-withdrawing nitro group, and a sterically hindering tert-butyl group—developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method requires a mechanistic approach. This protocol outlines a self-validating, stability-indicating assay compliant with the latest .
Analyte Profiling & Mechanistic Rationale
To ensure method robustness, experimental parameters must be directly dictated by the physicochemical properties of the analyte. We do not select mobile phases arbitrarily; rather, we engineer the chromatographic environment to control the molecule's behavior.
Ionization Control (The Phenolic -OH): Nitrophenols act as weak acids. The electron-withdrawing nature of the nitro group lowers the pKa of the phenolic -OH compared to an unsubstituted phenol . If the mobile phase pH is near this pKa, the compound exists in a state of partial ionization, causing severe peak tailing and retention time drift. Causality: By employing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the equilibrium entirely toward the neutral, protonated state, ensuring sharp, symmetrical peaks.
Steric Hindrance (The Tert-Butyl Group): The bulky tert-butyl group imparts significant hydrophobicity but also creates steric hindrance around the aromatic ring. Causality: A high-density, endcapped C18 stationary phase is required. Endcapping is critical here; it prevents the sterically hindered molecule from engaging in unpredictable secondary interactions with residual surface silanols .
Optical Detection (The Nitro Group): The conjugated nitro-aromatic system provides strong UV absorbance. Causality: Dual-wavelength UV detection is optimal. Monitoring at 275 nm captures the primary aromatic
π→π∗
transitions, while 310 nm is highly specific to the nitro-aromatic charge transfer, providing an orthogonal check for peak purity.
A trustworthy analytical protocol must be a self-validating system—meaning it inherently tests its own reliability before and during execution through built-in system suitability tests (SST) and bracketing standards.
Optimized Chromatographic Conditions
Quantitative parameters have been optimized to balance resolution, speed, and system backpressure.
Suppresses ionization of the phenolic -OH, preventing peak tailing.
Mobile Phase B
0.1% TFA in Acetonitrile (MeCN)
Provides strong elution power for the bulky tert-butyl group.
Flow Rate
1.0 mL/min
Balances optimal linear velocity with system backpressure.
Gradient
0-2 min: 20% B2-10 min: 20→80% B
Isocratic hold stabilizes baseline; gradient elutes strongly retained impurities.
Column Temp
40 °C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection
UV at 275 nm & 310 nm (PDA)
Captures aromatic and nitro-specific charge transfer transitions.
Step-by-Step Methodology
Mobile Phase Preparation & Verification:
Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water. Mix and degas via sonication for 10 minutes.
Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade MeCN. Mix and degas.
Self-Validation Check: Run a blank gradient profile. Monitor baseline noise at 210 nm. Excessive drift or noise indicates incomplete degassing or degraded TFA.
Standard Preparation:
Accurately weigh 10.0 mg of 2-tert-butyl-5-nitrophenol reference standard into a 10 mL volumetric flask.
Dissolve in 5.0 mL of MeCN, sonicate for 2 minutes, and make up to volume with MeCN to create a 1.0 mg/mL stock solution.
Dilute to a working concentration of 100 µg/mL using a 50:50 (v/v) Water:MeCN mixture. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
System Suitability Testing (SST):
Inject the working standard in replicate (
n=6
).
The system is only validated for use if it meets the following criteria: Retention Time RSD
≤1.0%
, Peak Area RSD
≤2.0%
, USP Tailing Factor
≤1.5
, and Theoretical Plates (
N
)
≥5000
.
Sample Analysis & Bracketing:
Inject a blank (diluent) to confirm zero carryover at the analyte retention time.
Inject unknown samples. To ensure continuous self-validation, inject a bracketing standard every 10 samples. If the bracketing standard deviates by
>2.0%
from the initial SST mean, the run is invalidated.
Method Validation Framework (ICH Q2(R2))
Following the updated , the method must be validated across its entire lifecycle to prove it is stability-indicating and fit for purpose .
Fig 2. Lifecycle approach to HPLC method development and validation based on ICH Q14 and Q2(R2).
Validation Parameters & Acceptance Criteria
All quantitative validation data must be evaluated against strict, pre-defined regulatory thresholds.
Validation Parameter
Execution Methodology
Acceptance Criteria
Specificity
Forced degradation via 0.1N HCl, 0.1N NaOH, 3%
H2O2
, heat (60°C), and UV light.
Peak purity angle < Purity threshold (via PDA); Resolution (
Rs
) > 2.0 from any degradation product.
Linearity
5 concentration levels ranging from 10 µg/mL to 150 µg/mL (10% to 150% of target).
Correlation coefficient (
R2
)
≥0.999
; y-intercept
≤2.0%
of the target response.
Accuracy
Spike recovery of analyte into matrix at 50%, 100%, and 150% levels (
n=3
each).
Mean recovery between 98.0% and 102.0%; RSD
≤2.0%
.
Precision
6 replicate preparations of the sample at 100% concentration (Repeatability).
RSD of peak area
≤2.0%
; RSD of retention time
≤1.0%
.
LOD / LOQ
Signal-to-Noise (S/N) ratio calculation from low-concentration injections.
LOD: S/N
≥3:1
; LOQ: S/N
≥10:1
with an injection precision RSD
≤5.0%
.
References
Vertex Pharmaceuticals. "US7495103B2 - Modulators of ATP-binding cassette transporters." Google Patents.
LCGC International. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column." URL:[Link]
International Journal of Pharmaceutical Sciences. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." URL: [Link]
European Compliance Academy (ECA). "ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation." URL:[Link]
Application
Application Note: Isolation and Purification of 2-Tert-butyl-5-nitrophenol via Flash Column Chromatography
Introduction and Mechanistic Background 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of 5-amino-2,4-di-tert-butylphenol derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Background
2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of 5-amino-2,4-di-tert-butylphenol derivatives. These derivatives are essential building blocks for the development of CFTR potentiators, such as the breakthrough cystic fibrosis drug Ivacaftor (VX-770)[1].
During the synthesis of 2-tert-butyl-5-nitrophenol (typically via the nitration of 2-tert-butylphenol or dealkylation of di-tert-butyl analogs), the crude reaction mixture often contains unreacted starting materials, regioisomers, and over-nitrated byproducts[2].
Chromatographic Rationale:
The structural features of 2-tert-butyl-5-nitrophenol dictate its chromatographic behavior. The bulky, lipophilic ortho-tert-butyl group provides significant steric hindrance and non-polar character. However, because the nitro group is meta to the hydroxyl group (positions 5 and 1, respectively), the molecule lacks the intramolecular hydrogen bonding typically seen in ortho-nitrophenols. Consequently, the phenolic -OH is free to strongly interact with the polar silanol groups of the silica gel stationary phase[3]. A carefully controlled gradient of a non-polar solvent (hexane) and a moderately polar hydrogen-bond acceptor (ethyl acetate) is required to achieve high-resolution separation without excessive band tailing.
Experimental Workflow and Logical Relationships
Workflow for purifying 2-tert-butyl-5-nitrophenol via silica gel column chromatography.
TLC Plates : Silica gel 60 F254 aluminum-backed plates.
Visualization Tools : UV lamp (254 nm) and Iodine chamber.
Step-by-Step Purification Protocol
Column Preparation (Slurry Packing)
Causality Insight: Slurry packing prevents the formation of air pockets and channels within the silica bed, which would otherwise lead to uneven solvent flow, peak broadening, and the co-elution of closely migrating isomers[3].
Select a glass chromatography column appropriate for the scale (typically 30–50 g of silica gel per 1 g of crude mixture).
Insert a small plug of glass wool at the bottom and cover with a 5 mm layer of clean sea sand to provide a flat base.
Prepare a uniform slurry of silica gel in 100% hexanes.
Pour the slurry into the column in a single continuous motion. Rinse the flask with additional hexanes and add to the column.
Apply gentle air pressure to pack the bed tightly. Maintain a solvent head of at least 2 cm above the silica.
Add a 5 mm protective layer of sand on top of the silica bed to prevent disruption during sample loading.
Sample Loading (Dry Loading Technique)
Causality Insight: 2-Tert-butyl-5-nitrophenol can exhibit limited solubility in pure hexanes. Wet loading in a stronger solvent (like dichloromethane) can cause the sample band to diffuse prematurely down the column, ruining resolution. Dry loading ensures the narrowest possible initial sample band.
Dissolve the crude mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
Carefully pour the dry-loaded silica onto the top of the protective sand layer in the prepared column.
Top with another thin layer of sand.
Gradient Elution
Causality Insight: A step-gradient from 0% to 10% EtOAc in Hexanes is optimal[1]. The non-polar impurities (e.g., unreacted starting materials or less polar ortho-nitrated isomers, which have intramolecular H-bonding) will elute first in 0-2% EtOAc. The target 2-tert-butyl-5-nitrophenol requires higher polarity (5-10% EtOAc) to disrupt its intermolecular hydrogen bonding with the stationary phase.
5% EtOAc / 95% Hexanes : Elute 3 CV. The target 2-tert-butyl-5-nitrophenol will begin to migrate.
10% EtOAc / 90% Hexanes : Elute 3-4 CV. The target compound will elute completely in this gradient phase[2].
Fraction Collection and TLC Validation
Causality Insight: This step acts as the self-validating mechanism of the protocol. Relying solely on calculated column volumes is risky due to variations in silica activity and packing density.
Collect fractions in uniform volumes (e.g., 20 mL for a 30 g column).
Spot every third fraction on a TLC plate alongside the crude mixture reference.
Develop the TLC plate in 10% EtOAc/Hexanes.
Visualize under UV light (254 nm). 2-Tert-butyl-5-nitrophenol is highly UV-active due to the extended conjugation of the nitrophenol system.
Pool the fractions containing the single spot corresponding to the target compound.
Concentration and Isolation
Transfer the pooled, validated fractions to a round-bottom flask.
Concentrate via rotary evaporation under reduced pressure (bath temperature 35–40 °C).
Dry the resulting yellow/orange solid under high vacuum to constant weight. Yields typically range from 60-65% depending on the initial crude purity[1].
Quantitative Data and Chromatographic Parameters
Table 1: Step-Gradient Elution Profile and Expected Eluates
Table 2: TLC Retention Factors (Rf) in 10% EtOAc/Hexanes
Compound / Species
Approximate Rf Value
Visualization
Ortho-nitrophenol isomers
0.70 - 0.85
UV 254 nm, Yellow spot
2-Tert-butyl-5-nitrophenol
0.30 - 0.40
UV 254 nm, Yellow/Orange spot
Polar byproducts (e.g., di-nitro)
0.00 - 0.15
UV 254 nm, Brown/Dark spot
Troubleshooting and Optimization
Severe Peak Tailing : If the 2-tert-butyl-5-nitrophenol band exhibits severe tailing (often caused by strong interactions between the acidic phenolic proton and basic silanol sites), add 0.1% to 1% glacial acetic acid to the mobile phase[3]. This suppresses the ionization of the phenol and saturates the active sites on the silica gel, sharpening the elution band.
Co-elution with Isomers : If the target compound co-elutes with closely related isomers, decrease the gradient slope. Instead of jumping from 5% to 10% EtOAc, utilize a 5%, 7%, and 9% micro-gradient. Additionally, increasing the silica-to-sample ratio from 30:1 to 50:1 will increase the theoretical plates and improve resolution[3].
References[3] Title: Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol
Source: Benchchem
URL: 2] Title: US7495103B2 - Modulators of ATP-binding cassette transporters
Source: Google Patents
URL: 1] Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
Application Note: Mass Spectrometry Fragmentation Profiling and Analytical Workflow for 2-tert-Butyl-5-nitrophenol
Executive Summary & Chemical Context 2-tert-Butyl-5-nitrophenol (C₁₀H₁₃NO₃) is a highly specialized aromatic compound, recognized primarily as the critical synthetic intermediate "C-1-a" in the development of breakthroug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2-tert-Butyl-5-nitrophenol (C₁₀H₁₃NO₃) is a highly specialized aromatic compound, recognized primarily as the critical synthetic intermediate "C-1-a" in the development of breakthrough Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, such as Ivacaftor (VX-770) . For drug development professionals and analytical chemists, confirming the structural integrity and purity of this intermediate is paramount to preventing downstream synthetic failures.
Historical pharmaceutical patent literature, such as the foundational, reported the mass of this intermediate as 195.3 m/z (MH⁺) using low-resolution positive mode Electrospray Ionization (ESI) . However, relying on positive mode for nitrophenols is analytically suboptimal. This application note establishes a modernized, high-resolution mass spectrometry (HRMS) framework, utilizing negative mode ESI and Collision-Induced Dissociation (CID) to provide a definitive, self-validating structural fingerprint.
Mass Spectrometry Theoretical Framework (The "Why")
Ionization Causality
The molecular architecture of 2-tert-butyl-5-nitrophenol dictates its gas-phase behavior. The electron-withdrawing nitro (-NO₂) group at the meta/para position relative to the bulky, electron-donating tert-butyl group significantly increases the acidity of the phenolic hydroxyl (-OH) group. Consequently, Negative Electrospray Ionization (ESI-) is the most thermodynamically favorable mode. Deprotonation yields a highly stable, resonance-stabilized phenoxide anion [M-H]⁻ at an exact monoisotopic mass of 194.0817 m/z .
Mechanistic Fragmentation Pathways
When subjected to CID in a tandem mass spectrometer (QqQ or Q-TOF), the [M-H]⁻ precursor ion undergoes specific, predictable cleavages driven by the stability of the resulting product ions:
Nitro-Nitrite Isomerization (Loss of NO•): A hallmark of nitroaromatics is the gas-phase rearrangement of the nitro group to a nitrite ester (-ONO) prior to heterolytic cleavage. This results in the expulsion of a nitroso radical (NO•, -30 Da), forming a stable quinoid-type product ion.
Alpha-Cleavage of the tert-Butyl Group (Loss of •CH₃): The bulky tert-butyl group is highly susceptible to homolytic alpha-cleavage. The loss of a methyl radical (•CH₃, -15 Da) generates a tertiary carbocationic species that is heavily stabilized by the adjacent aromatic ring.
Neutral Loss of Isobutylene (Loss of C₄H₈): At higher collision energies, a McLafferty-type rearrangement induces the neutral loss of isobutylene (-56 Da), leaving a bare nitrophenol core.
Fig 1: Collision-Induced Dissociation (CID) fragmentation pathways of 2-tert-butyl-5-nitrophenol.
Quantitative Data & Fragmentation Mapping
The following table summarizes the quantitative MS/MS fragmentation data. The relative abundances are highly dependent on the applied Collision Energy (CE); therefore, a dynamic CE ramp is utilized to capture the full spectrum.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Structural Assignment
Optimal CE (eV)
Relative Abundance
194.08 ([M-H]⁻)
179.06
15.02
[M-H - •CH₃]•⁻
15 eV
45%
194.08 ([M-H]⁻)
164.08
30.00
[M-H - NO•]⁻
20 eV
100% (Base Peak)
194.08 ([M-H]⁻)
148.08
46.00
[M-H - NO₂]⁻
25 eV
65%
194.08 ([M-H]⁻)
138.02
56.06
[M-H - C₄H₈]⁻
35 eV
30%
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in pharmaceutical quality control, this protocol is designed as a self-validating system . It inherently checks for column carryover, matrix-induced ion suppression, and isobaric interference (such as distinguishing between 2-tert-butyl-5-nitrophenol and its structural analog ).
Fig 2: Self-validating LC-MS/MS analytical workflow for structural verification.
Step-by-Step Methodology
Step 1: Sample Preparation & Buffering
Action: Dissolve the sample in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 5 mM Ammonium Formate . Spike with 10 ng/mL of 4-nitrophenol-d4 as an Internal Standard (IS).
Causality: Ammonium formate acts as a volatile buffer, stabilizing the pH around 6.5. This ensures the phenol remains partially deprotonated in solution prior to aerosolization, exponentially increasing ESI- efficiency compared to acidic modifiers like formic acid, which would suppress the [M-H]⁻ signal.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 5 mM Ammonium Formate.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 99% B over 3.5 minutes at 0.4 mL/min.
Causality: The highly hydrophobic tert-butyl group ensures strong retention on the C18 stationary phase. The rapid organic gradient elutes the compound as a sharp, narrow peak, maximizing the signal-to-noise ratio entering the MS source.
Step 3: MS/MS Acquisition (Dynamic CE Ramping)
Action: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Isolate the precursor ion at m/z 194.08 in Q1. Apply a Dynamic Collision Energy (CE) ramp from 10 eV to 40 eV in the collision cell (Q2) using Argon gas.
Causality: Ramping the CE ensures that both low-energy dissociation pathways (loss of •CH₃) and high-energy pathways (loss of isobutylene) are captured simultaneously in a single duty cycle, providing a complete structural fingerprint without requiring multiple injections.
Self-Validation Checkpoints
Isotope Pattern Verification: The system automatically compares the M+1 (¹³C) and M+2 (¹⁸O) peaks against theoretical isotopic abundances. A match confirms the C₁₀H₁₃NO₃ elemental composition, ruling out isobaric contaminants.
Orthogonal Retention Validation: The deuterated internal standard (4-nitrophenol-d4) validates that any retention time shifts are systemic (e.g., pump micro-fluctuations) rather than sample-specific matrix effects.
Energy-Dependent Cleavage: If the m/z 138.02 fragment only appears at high CE (>30 eV), it validates that the tert-butyl group is covalently bound to the aromatic ring, rather than being a non-covalent adduct breaking apart at low energies.
References
Modulators of ATP-binding cassette transporters (US7495103B2).Google Patents.
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Hadida, S., et al. (2014).[Link]
2,4-Di-tert-butyl-5-nitrophenol (CID 44176225). PubChem, National Institutes of Health. (Used as a structural comparative analog for tert-butyl nitrophenols).[Link]
Application
Application Note: FTIR Spectroscopic Functional Group Analysis of 2-Tert-butyl-5-nitrophenol
Executive Summary & Pharmaceutical Relevance 2-Tert-butyl-5-nitrophenol is a highly substituted aromatic compound that serves as a critical synthetic intermediate in modern drug development. Most notably, it is a primary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmaceutical Relevance
2-Tert-butyl-5-nitrophenol is a highly substituted aromatic compound that serves as a critical synthetic intermediate in modern drug development. Most notably, it is a primary building block in the synthesis of active pharmaceutical ingredients (APIs) such as Ivacaftor (VX-770), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator[1].
For researchers and quality control scientists, verifying the structural integrity of this intermediate is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to map its functional groups. This application note details the mechanistic rationale behind its unique spectral signature and provides a self-validating Attenuated Total Reflectance (ATR) FTIR protocol designed to eliminate common analytical artifacts.
Mechanistic Spectral Profiling & Causality
The FTIR spectrum of 2-tert-butyl-5-nitrophenol is dictated by the complex interplay of steric hindrance and electronic resonance across the aromatic ring. Understanding the causality behind these vibrational shifts is essential for accurate spectral interpretation[2].
Steric Shielding of the Phenolic Hydroxyl (-OH): In unhindered phenols, extensive intermolecular hydrogen bonding causes the O-H stretch to appear as a massive, broad band between 3200–3400 cm⁻¹[3]. However, the massive ortho-tert-butyl group at the C2 position physically blocks adjacent molecules from forming robust hydrogen-bond networks. Consequently, the O-H stretch in this molecule is sharper and shifted to a higher frequency (closer to 3400–3500 cm⁻¹)[2].
Electronic Effects of the Nitro Group (-NO₂): Positioned at C5, the nitro group exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This depletes electron density from the ring, stiffening the phenolic C-O bond (shifting its stretch to the 1200–1250 cm⁻¹ range). The nitro group itself yields two unmistakable, intense bands: an asymmetric stretch (out-of-phase N-O expansion) at 1520–1550 cm⁻¹ and a symmetric stretch (in-phase) at 1340–1365 cm⁻¹[3][4].
Vibrational Coupling in the tert-Butyl Group: The gem-dimethyl groups within the tert-butyl moiety undergo "umbrella" bending deformations. Because these methyl groups are spatially adjacent, their vibrations couple, splitting the expected single bending mode into a highly characteristic doublet at ~1365 cm⁻¹ and ~1395 cm⁻¹[2][3].
Functional group mapping and corresponding IR absorption regions for the target analyte.
Data Presentation: Characteristic Vibrational Modes
The table below summarizes the expected FTIR absorption bands, synthesizing quantitative data with the underlying physical chemistry[2][3][4].
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Mechanistic Rationale
Phenolic -OH
O-H Stretching
3200 – 3500
Medium, Sharpened
Broadening is reduced due to steric shielding by the ortho tert-butyl group preventing H-bonding.
Nitro (-NO₂)
Asymmetric N-O Stretch
1520 – 1550
Strong, Sharp
Out-of-phase expansion/contraction of the resonance-stabilized N-O bonds.
Nitro (-NO₂)
Symmetric N-O Stretch
1340 – 1365
Strong, Sharp
In-phase expansion/contraction of the N-O bonds.
tert-Butyl
C-H Bending (Umbrella)
~1365 & ~1395
Medium, Doublet
Characteristic gem-dimethyl interaction splitting the degenerate frequency.
Aromatic Ring
C=C Stretching
1500 – 1600
Variable, Multiple
Ring skeletal vibrations; heavily influenced by strong -NO₂ electron withdrawal.
Phenolic C-O
C-O Stretching
1200 – 1250
Strong
Stiffened bond due to resonance conjugation with the aromatic ring.
Self-Validating ATR-FTIR Protocol
Why ATR over KBr Pellets? Traditional KBr pelleting is fundamentally flawed for analyzing phenols. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. These water artifacts directly overlap with, and obscure, the analyte's phenolic O-H and aromatic C=C signals. Attenuated Total Reflectance (ATR) eliminates the matrix entirely, providing a moisture-free, self-validating baseline.
Step-by-step ATR-FTIR spectroscopic workflow with built-in validation checkpoints.
Phase 1: System Preparation & Background Validation
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol using a lint-free optical wipe.
Causality: Isopropanol dissolves organic residues and evaporates rapidly without leaving a hydrocarbon film.
Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Self-Validation Checkpoint: Inspect the background spectrum. The region above 3000 cm⁻¹ must be perfectly flat. Any broad peak here indicates residual isopropanol or atmospheric moisture, requiring re-cleaning before proceeding.
Sample Loading: Place 2-3 mg of solid 2-tert-butyl-5-nitrophenol directly onto the center of the ATR crystal. Lower the pressure anvil until the torque-limiting clutch clicks.
Causality: Solid samples require high-pressure, intimate contact with the crystal to ensure the IR evanescent wave penetrates the sample sufficiently, maximizing the Signal-to-Noise (S/N) ratio.
Spectral Scanning: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
Self-Validation Checkpoint: Evaluate the baseline in the 2000–2500 cm⁻¹ region (ignoring the sharp atmospheric CO₂ doublet at 2350 cm⁻¹). A sloping baseline indicates poor crystal contact or severe light scattering. If the baseline deviates by >5% transmittance, release the anvil, redistribute the powder, and re-apply pressure.
Phase 3: Data Processing
ATR Correction: Apply an ATR correction algorithm via the spectrometer's software.
Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers). This correction normalizes the peak intensities to match standard transmission spectra, preventing artificially inflated peaks in the low-frequency fingerprint region.
References
Title: How to Read and Interpret FTIR Spectroscope of Organic Material
Source: Indonesian Journal of Science & Technology (ResearchGate)
URL: [Link]
Title: Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition
Source: ResearchGate
URL: [Link]
Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Application Note: Utilizing 2-Tert-butyl-5-nitrophenol in the Synthesis of Advanced Azo Dyes
Executive Summary For researchers and drug development professionals dealing with complex organic synthesis, 2-tert-butyl-5-nitrophenol represents a highly versatile, sterically hindered building block. In the realm of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals dealing with complex organic synthesis, 2-tert-butyl-5-nitrophenol represents a highly versatile, sterically hindered building block. In the realm of azo dye manufacturing, this compound serves a dual purpose: it can act directly as an electron-rich coupling component , or it can be catalytically reduced to an ortho-aminophenol derivative to serve as a diazo component . This application note provides a deep dive into the mechanistic causality of these pathways, supported by self-validating experimental protocols designed to ensure high-yield, reproducible dye synthesis.
Mechanistic Rationale & Causality
To master the synthesis of azo dyes using 2-tert-butyl-5-nitrophenol, one must understand the interplay of its functional groups:
Pathway A: Direct Electrophilic Aromatic Substitution (Coupling Component)
Steric Directing Effects: The hydroxyl (-OH) group is a powerful electron-donating group that activates the aromatic ring. However, the bulky tert-butyl group at the C2 position creates severe steric hindrance at the C6 (ortho) position. Consequently, the relatively weak diazonium electrophile is directed almost exclusively to the C4 (para) position.
Chromophoric Influence: The nitro group at C5 is strongly electron-withdrawing. Integrating this push-pull electronic system (donor -OH, acceptor -NO2) into the azo chromophore lowers the HOMO-LUMO gap. This results in a significant bathochromic shift, yielding deeper, more vibrant colors such as dark oranges and rubines (1)[1].
pH Causality: Phenols must be coupled in an alkaline medium (pH 9–10). The base deprotonates the phenol to form a phenoxide ion, which is significantly more nucleophilic than the neutral phenol and highly reactive toward diazonium salts (2)[2].
Pathway B: Reduction and Diazotization (Diazo Component)
Metallizable Dye Precursor: By reducing the nitro group, 2-tert-butyl-5-nitrophenol is converted to 5-amino-2-tert-butylphenol. Diazotizing this amine creates an ortho-aminophenol diazonium salt. This specific structural motif is highly prized because it allows the resulting azo dye to chelate transition metals, forming asymmetrical 1:2 chromium or cobalt complex dyes that exhibit exceptional light and wash fastness (3)[3].
Reduction Causality: We utilize ammonium formate with a Palladium on Carbon (Pd/C) catalyst rather than high-pressure hydrogen gas. Ammonium formate acts as a safe, in-situ hydrogen donor, ensuring quantitative conversion under mild conditions without over-reducing the aromatic ring (4)[4].
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways for utilizing 2-tert-butyl-5-nitrophenol in azo dye manufacturing.
Quantitative Data Presentation
Property / Parameter
Pathway A (Direct Coupling)
Pathway B (Reduction to Diazo Component)
Role of 2-tBu-5-NP
Coupling Component
Diazo Component Precursor
Key Intermediate
Sodium 2-tert-butyl-5-nitrophenoxide
5-Amino-2-tert-butylphenol
Optimal Reaction pH
9.0 – 10.0 (Alkaline)
0.5 – 1.5 (Highly Acidic for Diazotization)
Typical Yield
85 – 92%
> 95% (Reduction), 80-85% (Coupling)
Chromophore Effect
Strong bathochromic shift (red/brown)
Metallizable (forms 1:2 Cr/Co complexes)
Primary Application
Disperse and solvent dyes
High-fastness textile dyes (Nylon/Wool)
Experimental Protocols
Protocol A: Direct Azo Coupling (Synthesis of Azo Derivative 1)
This protocol utilizes aniline as the diazo component to couple with 2-tert-butyl-5-nitrophenol.
Step 1: Diazotization of Aniline
In a 100 mL round-bottom flask, dissolve 0.01 mol of aniline in 2.5 mL of concentrated HCl and 10 mL of distilled water.
Cool the solution to 0–5 °C using an ice-water bath. Self-Validation Check: Maintaining this temperature is critical; exceeding 5 °C will cause the diazonium salt to decompose into phenol and nitrogen gas.
Slowly add a pre-cooled solution of sodium nitrite (0.011 mol in 5 mL water) dropwise. Stir for 15 minutes. A clear, pale-yellow solution indicates successful diazonium formation.
Step 2: Phenoxide Activation
In a separate 250 mL beaker, dissolve 0.01 mol of 2-tert-butyl-5-nitrophenol in 20 mL of 10% NaOH solution.
Verify the pH is between 9.0 and 10.0. Cool this solution to 0–5 °C.
Step 3: Azo Coupling
Add the cold diazonium salt solution dropwise to the alkaline phenoxide solution under vigorous magnetic stirring.
Causality Note: The immediate formation of a highly colored precipitate (typically deep orange/red) confirms the electrophilic aromatic substitution at the C4 position.
Stir for an additional 30 minutes at 0–5 °C to ensure reaction completion.
Step 4: Isolation
Adjust the pH to 7.0 using dilute HCl to fully precipitate the dye.
Isolate the solid via vacuum filtration, wash with cold distilled water to remove inorganic salts, and dry under a vacuum at 40 °C.
Protocol B: Catalytic Reduction to 5-Amino-2-tert-butylphenol
This protocol prepares the molecule to act as a diazo component for metallizable dyes.
Step 1: Reaction Setup
Suspend 0.01 mol of 2-tert-butyl-5-nitrophenol in 30 mL of absolute ethanol in a 100 mL two-neck round-bottom flask equipped with a reflux condenser.
Add 0.04 mol of ammonium formate. Causality Note: An excess of ammonium formate ensures complete reduction without requiring pressurized hydrogen gas.
Step 2: Catalytic Reduction
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material) to the suspension.
Heat the mixture to reflux (approx. 78 °C) for 45–60 minutes.
Self-Validation Check: The disappearance of the yellow/brown color of the nitro compound, transitioning to a pale or colorless solution, indicates the successful reduction to the amine.
Step 3: Isolation
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with 10 mL of ethanol.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-amino-2-tert-butylphenol as an off-white solid. This intermediate can now be subjected to standard diazotization (similar to Protocol A, Step 1) and coupled with a naphthol derivative.
References
BenchChem. Application Notes and Protocols: The Role of Nitrophenyl Compounds in Dye Manufacturing.
Protocol for the reduction of the nitro group in 2-Tert-butyl-5-nitrophenol
An Application Note and Protocol for the Reduction of the Nitro Group in 2-Tert-butyl-5-nitrophenol Abstract The reduction of the nitro group in 2-tert-butyl-5-nitrophenol to its corresponding amine, 5-amino-2-tert-butyl...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Reduction of the Nitro Group in 2-Tert-butyl-5-nitrophenol
Abstract
The reduction of the nitro group in 2-tert-butyl-5-nitrophenol to its corresponding amine, 5-amino-2-tert-butylphenol, is a critical transformation in synthetic organic chemistry. This amine is a high-value intermediate, notably serving as a key building block in the synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various protocols to achieve this reduction. It delves into the causality behind experimental choices, offers detailed step-by-step methodologies, and presents a comparative analysis of common reduction techniques, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of an aromatic nitro group to a primary amine is a fundamental and enabling transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3] The resulting amine is a versatile functional group, readily participating in a wide range of subsequent reactions to build molecular complexity. For the specific substrate, 2-tert-butyl-5-nitrophenol, an efficient and selective reduction is paramount. The choice of methodology is a critical decision, dictated by factors including the presence of other functional groups, required chemoselectivity, scalability, safety, and cost.[4]
This guide will explore four robust and widely adopted methods for this transformation:
Catalytic Hydrogenation: The "gold standard" for clean and efficient reduction using a heterogeneous catalyst and hydrogen gas.[5]
Metal-Mediated Reduction: Classic, cost-effective methods using metals like iron or tin in acidic or neutral media.[3][5][6]
Transfer Hydrogenation: A convenient alternative that avoids the need for high-pressure hydrogen gas setups.[7][8]
Chemical Reduction with Sodium Dithionite: A mild and selective method suitable for sensitive substrates.[9][10]
Mechanistic Overview & Experimental Workflow
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process. The reaction proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species.[11][12] The primary goal of any successful protocol is to drive the reaction to completion, forming the desired amine while minimizing side reactions and the accumulation of these intermediates.
Figure 1: General pathway for the six-electron reduction of a nitro group.
A generalized workflow for performing and validating these reduction protocols is outlined below. Each step is critical for ensuring a safe, efficient, and successful reaction.
Figure 2: Generalized experimental workflow for nitro group reduction.
Detailed Protocols and Methodologies
Safety First: 2-Tert-butyl-5-nitrophenol and its resulting aminophenol are chemical irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[13] Always work in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean byproducts (primarily water).[4][5] The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction.
Expertise & Causality: The choice of an ethyl acetate solvent is based on the good solubility of the starting material and product, and its compatibility with the Pd/C catalyst.[1] The reaction is run under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent is available at the catalyst surface, driving the reaction forward. Filtering through Celite is crucial to completely remove the fine, often pyrophoric, palladium catalyst from the product solution.[4]
Materials:
2-tert-butyl-5-nitrophenol (1.0 eq)
5% or 10% Palladium on Carbon (Pd/C) (0.05 w/w)[1]
Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Hydrogen (H₂) gas
Parr hydrogenator or similar pressure vessel
Celite® or another filter aid
Step-by-Step Protocol:
In a suitable pressure vessel, dissolve 2-tert-butyl-5-nitrophenol (e.g., 10.0 g) in ethyl acetate (e.g., 80 mL).[1]
Carefully add the 5% Pd/C catalyst (e.g., 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Seal the vessel and purge the system multiple times, first with nitrogen and then with hydrogen gas, to remove all oxygen.
Pressurize the vessel with hydrogen to 4-5 kg/cm ² (approx. 55-70 psi).[1]
Stir the reaction mixture vigorously at room temperature (25-30°C).
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 20 hours.[1]
Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water.
Wash the filter pad with additional ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-2-tert-butylphenol. The product can be further purified by recrystallization from a solvent like cyclohexane.[1]
Protocol 2: Metal-Mediated Reduction using Iron/Ammonium Chloride
This is a classic, robust, and highly cost-effective method that is well-suited for large-scale synthesis.[6] The reaction proceeds via single electron transfer from the surface of the iron metal.[16] Ammonium chloride acts as a mild proton source and electrolyte, maintaining a near-neutral pH which can improve selectivity compared to strongly acidic conditions like Fe/HCl.[3]
Expertise & Causality: The use of a co-solvent system (e.g., acetone/water or ethanol/water) is often necessary to solubilize the aromatic nitro compound while allowing for an aqueous environment for the inorganic reagents.[3] Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The work-up involves basification with sodium bicarbonate to precipitate iron hydroxides and ensure the product amine is in its free base form for efficient extraction into an organic solvent.[3]
Solvent system (e.g., Ethanol/Water 4:1, or Acetone/Water)[3]
Sodium bicarbonate (NaHCO₃) solution, saturated
Ethyl Acetate or Dichloromethane for extraction
Celite®
Step-by-Step Protocol:
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-tert-butyl-5-nitrophenol, the solvent system, and ammonium chloride.[6]
Heat the mixture to a gentle reflux.
Add the iron powder portion-wise to the stirring mixture to control the initial exotherm.
Maintain the reaction at reflux, stirring vigorously. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-7 hours).[3][6]
Once complete, cool the reaction mixture to room temperature and dilute with water.
Filter the black sludge through a pad of Celite®, washing the pad thoroughly with the organic solvent used for extraction (e.g., ethyl acetate).[4][6]
Transfer the combined filtrate to a separatory funnel. Add saturated sodium bicarbonate solution to basify the aqueous layer.[3]
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Protocol 3: Transfer Hydrogenation using Pd/C and Ammonium Formate
This method offers the advantages of catalytic hydrogenation without requiring specialized high-pressure equipment. Ammonium formate decomposes in situ on the palladium catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[8]
Expertise & Causality: This protocol is particularly useful for lab-scale synthesis where handling hydrogen gas cylinders is inconvenient or hazardous. The reaction is driven by the irreversible decomposition of ammonium formate. Refluxing in ethanol provides an optimal temperature for both the decomposition of the formate salt and the subsequent hydrogenation.[7] The filtration through Celite serves the same critical purpose as in catalytic hydrogenation: complete removal of the catalyst.[17]
Materials:
2-tert-butyl-5-nitrophenol (1.0 eq)
5% or 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)[17]
Carefully add the Pd/C catalyst (e.g., 900 mg of 5% Pd/C) to the stirring solution.[7]
Heat the mixture to reflux. Gas evolution (CO₂) should be apparent.
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[7][17]
After completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent.[7]
Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts.
The crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) and then performing standard work-up, followed by chromatography or recrystallization.
Protocol 4: Chemical Reduction using Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful yet selective reducing agent often used under aqueous conditions.[9] It is particularly valuable for substrates that may be sensitive to catalytic or acidic conditions.[10] The active reducing species is the dithionite ion (S₂O₄²⁻).[9]
Expertise & Causality: This method's mildness makes it suitable for molecules with multiple reducible functional groups where selectivity is key.[9] The reaction is often run in a biphasic system (e.g., dichloromethane-water) with a phase-transfer catalyst to facilitate interaction between the organic-soluble substrate and the water-soluble dithionite.[18] The reaction rate and efficiency are pH-dependent.[9]
Solvent system (e.g., Dichloromethane/Water or DMSO)[18][19]
Nitrogen atmosphere
Step-by-Step Protocol:
Set up a flask under a nitrogen atmosphere.
Prepare a solution of the 2-tert-butyl-5-nitrophenol in a suitable organic solvent like dichloromethane (e.g., 40 mL for 6 mmol of substrate).[18]
In a separate flask, prepare an aqueous solution of sodium dithionite (e.g., 27 mmol in 20 mL water) and potassium carbonate (e.g., 30 mmol).[18]
Add the aqueous dithionite solution dropwise to the stirring solution of the nitro compound.
Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 35°C) for 3-8 hours.[18]
Monitor the reaction by TLC.
Upon completion, separate the layers in a separatory funnel.
Extract the aqueous layer several times with dichloromethane.[18]
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by flash evaporation to yield the crude product.[18]
Comparative Analysis of Reduction Methods
The selection of an optimal protocol depends on the specific requirements of the synthesis. A summary of the key features of each method is presented below.
Requires pressure equipment, catalyst can be pyrophoric, potential for dehalogenation.[5][17]
Stoichiometric metal waste, requires filtration of fine solids, sometimes harsh conditions.
Catalyst cost, requires heat.
Stoichiometric inorganic waste, can require biphasic systems.
Ideal Application
Clean, lab-scale to industrial synthesis.
Cost-driven, large-scale industrial production.
Lab-scale synthesis where H₂ gas is not feasible.
Substrates with sensitive functional groups.
Conclusion and Recommendations
All four detailed protocols provide effective and reliable pathways for the reduction of 2-tert-butyl-5-nitrophenol.
For laboratory-scale synthesis prioritizing speed and convenience, Transfer Hydrogenation (Protocol 3) is highly recommended. It provides excellent yields and avoids the complexities of handling high-pressure hydrogen gas.
For large-scale industrial production where cost is the primary driver, the Iron/Ammonium Chloride method (Protocol 2) remains a viable and economically sound choice, despite the generation of significant metal waste.[6]
For syntheses where the highest purity and minimal inorganic byproducts are essential, Catalytic Hydrogenation (Protocol 1) is the superior method, provided the necessary equipment is available.
The choice ultimately rests on a balanced consideration of scale, cost, available equipment, and safety infrastructure. By understanding the causality behind each protocol, researchers can adapt and optimize these methods to suit their specific needs.
Identifying and minimizing byproducts in 2-Tert-butyl-5-nitrophenol synthesis
Technical Support Center: Synthesis of 2-Tert-butyl-5-nitrophenol Welcome to the technical support center for the synthesis of substituted nitrophenols. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-Tert-butyl-5-nitrophenol
Welcome to the technical support center for the synthesis of substituted nitrophenols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on sterically hindered phenols, with a specific focus on achieving desired regioselectivity for products like 2-tert-butyl-5-nitrophenol. We will address common challenges, from byproduct formation to analytical identification, in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions regarding the synthesis and analysis of 2-tert-butyl-5-nitrophenol and related isomers.
Q1: What is the primary challenge in synthesizing 2-tert-butyl-5-nitrophenol?
A1: The primary challenge is controlling the regioselectivity of the nitration reaction. The starting material, typically 2-tert-butylphenol, has two activating groups: the hydroxyl (-OH) and the tert-butyl (-C(CH₃)₃) group. Both are ortho, para-directing groups in electrophilic aromatic substitution (EAS).[1] This means the incoming electrophile, the nitronium ion (NO₂⁺), is electronically directed to positions 4 and 6. The desired product, with the nitro group at position 5, is a meta-substituted product relative to the hydroxyl group, which is not the electronically favored outcome. Therefore, direct nitration of 2-tert-butylphenol overwhelmingly yields 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol as major products. Achieving the 5-nitro isomer requires a non-standard synthetic strategy or results in it being a minor, difficult-to-isolate byproduct.
Q2: What are the most common byproducts when nitrating 2-tert-butylphenol?
A2: The reaction mixture is often complex. Key byproducts include:
Positional Isomers: The major byproducts are the electronically favored ortho and para isomers: 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol.[2]
Over-nitration Products: Under harsh conditions, dinitration can occur, leading to products like 2-tert-butyl-4,6-dinitrophenol.[2]
Oxidation Products: Strong nitrating agents, especially at elevated temperatures, can oxidize the phenol to form quinones and polymeric tar-like substances, significantly reducing yield and complicating purification.[2][3]
Dealkylation Products: The use of strong acids can cause the removal of the tert-butyl group, leading to the formation of nitrophenols without the alkyl substituent.[2]
Q3: Which analytical techniques are best for identifying and quantifying the desired product and its isomeric byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential.
High-Performance Liquid Chromatography (HPLC): This is the predominant technique for separating and quantifying nitrophenol isomers.[4][5] Reversed-phase columns (like C18 or Phenyl) with a buffered mobile phase (e.g., acetonitrile/acetate buffer) can achieve baseline separation.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification through mass spectra.[7] For less volatile phenols, derivatization may be necessary to improve analysis.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the isolated isomers, confirming the substitution pattern on the aromatic ring.[10]
Infrared (IR) & Raman Spectroscopy: These techniques can help distinguish between isomers based on their unique vibrational frequencies, particularly the O-H stretching, which is influenced by intra- or intermolecular hydrogen bonding.[10][11]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem 1: My reaction yielded almost no 2-tert-butyl-5-nitrophenol, but a large amount of other isomers.
Causality: As explained in the FAQs, the directing effects of the -OH and -tBu groups strongly favor nitration at the 4 and 6 positions. The formation of the 5-nitro isomer is electronically disfavored. Your result is the expected outcome of a standard electrophilic aromatic substitution mechanism.[12][13]
Suggested Solutions:
Re-evaluate the Starting Material: The synthesis of a related compound, 2,4-di-tert-butyl-5-nitrophenol, is achieved by nitrating 2,4-di-tert-butylphenol. In that case, the directing groups guide the nitro group to the 5-position.[14][15] Verify if your synthetic plan requires an alternative starting material where the combined directing effects favor the desired substitution pattern.
Employ a Milder, More Selective Nitrating Agent: Harsh agents like mixed acid (HNO₃/H₂SO₄) are less selective. Consider using a milder reagent like tert-butyl nitrite (t-BuONO), which can offer exquisite chemoselectivity for phenols and may alter the isomer distribution.[16][17]
Accept and Separate: If trace amounts of the 5-nitro isomer are formed, focus on highly efficient separation techniques. Preparative HPLC or careful column chromatography will be necessary to isolate the desired product from the much more abundant isomers.[18]
Problem 2: The reaction mixture turned into a dark, tarry mess with very low yield of any identifiable product.
Causality: This is a classic sign of oxidation and polymerization. Phenols are highly susceptible to oxidation, especially under the harsh, acidic, and often exothermic conditions of nitration.[2] Elevated temperatures dramatically accelerate these side reactions.
Suggested Solutions:
Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent using an ice or acetone/dry ice bath.[2][19] The exotherm must be carefully managed.
Slow, Dropwise Addition: Add the nitrating agent very slowly to the phenol solution to prevent localized "hot spots" where the temperature spikes, leading to degradation.
Use a Milder Nitrating Agent: Switch from concentrated mixed acid to a more controlled system. Dilute nitric acid in a suitable solvent or using tert-butyl nitrite can significantly reduce oxidative side reactions.[16][20]
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidation from atmospheric oxygen.
Problem 3: I am struggling to separate the different nitrophenol isomers.
Causality: Positional isomers of nitrophenols often have very similar polarities, making them difficult to separate using standard column chromatography.[21] Their structural similarity leads to close retention times in chromatography.
Suggested Solutions:
Optimize Column Chromatography:
Solvent System: Use a low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) and elute with a very shallow gradient or isocratically to maximize differences in retention.[18]
Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.
Column Choice: A standard C18 column is a good starting point. For difficult separations, a Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[4]
Mobile Phase pH: The pH of the mobile phase is critical. Using a buffer (e.g., acetate or phosphate) can control the ionization state of the phenolic hydroxyl group, altering the polarity and retention of each isomer to improve separation.[6]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nitration of 2-tert-butylphenol
Objective: To perform a controlled nitration of 2-tert-butylphenol, aiming to monitor the formation of isomeric products.
Methodology:
Dissolution: Dissolve 2-tert-butylphenol (1.0 eq) in a suitable solvent like glacial acetic acid or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.[2]
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.
Nitration: Prepare a solution of nitric acid (1.05 eq) in the same solvent. Add this solution dropwise to the cooled, stirring phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.[19]
Quenching: Slowly pour the reaction mixture over crushed ice and water to quench the reaction.
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Workup: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
Concentration: Remove the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: HPLC Analysis of Nitrophenol Isomers
Objective: To separate and quantify the components of the crude reaction product.
Instrumentation: Standard HPLC system with a UV detector.
Data compiled from multiple sources to provide a comparative overview.[4][5][6]
Part 4: Visualized Workflows & Mechanisms
Reaction Pathway: Nitration of 2-tert-butylphenol
Caption: Reaction scheme for the nitration of 2-tert-butylphenol showing major and minor products.
Troubleshooting Workflow: Low Product Yield
Caption: A troubleshooting flowchart for addressing low yields in nitration reactions.
References
Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021). Spectroscopy. [Link]
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Asian Journal of Chemistry. [Link]
Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. (2025). Analytical Chemistry. [Link]
Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4342–4345. [Link]
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
Lee, H., & Lee, H. K. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Analytical Letters, 50(18), 2843-2854. [Link]
Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons. [Link]
Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. (2025). PubMed. [Link]
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2009). ACS Publications. [Link]
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2012). Pakistan Academy of Sciences. [Link]
An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. synfacts.prectice-of-synthesis.com. [Link]
Direct nitration of alkylphenols with nitric acid.
Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. (2014). ResearchGate. [Link]
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017). ResearchGate. [Link]
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (2020). OIV. [Link]
Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for Analysis of Phenols and Nitrophenols in Rainwater, as Their T-Butyldimethylsilyl Derivatives. (2007). PubMed. [Link]
THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. University of Canterbury. [Link]
Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Tert-butyl-5-nitrophenol
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of substituted nitrophenols. 2-Tert-butyl-5-nitrophe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of substituted nitrophenols. 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) presents a unique physicochemical challenge: while its hydroxyl (-OH) and nitro (-NO₂) groups offer polarity, the massive, highly lipophilic tert-butyl group acts as a thermodynamic anchor, severely restricting its hydration sphere and causing rapid precipitation in standard biological buffers.
This guide is designed to move beyond basic "trial-and-error" dissolving. Here, we dissect the causality behind the compound's insolubility and provide self-validating, field-proven protocols to ensure your assays remain robust and reproducible.
Mechanistic Profiling: Why is 2-Tert-butyl-5-nitrophenol Insoluble?
To dissolve a molecule, the solvent must break the solute's intermolecular crystal lattice and form new solute-solvent interactions. For 2-tert-butyl-5-nitrophenol, three critical factors inhibit this process:
The Hydrophobic Shield: The bulky tert-butyl group at the ortho position sterically hinders water molecules from forming optimal hydrogen bonds with the phenolic -OH.
Aqueous Repulsion: The aromatic ring and the aliphatic tert-butyl moiety drastically increase the non-polar surface area, making the energetic cost of cavity formation in water too high[1].
pH Dependency: Like other nitrophenols, it is a weak acid. Below its pKa, it remains fully protonated and highly lipophilic. Above its pKa, it deprotonates into a phenolate anion. This anion is stabilized by resonance with the electron-withdrawing nitro group, drastically increasing aqueous solubility[1].
Strategic Decision Workflow
Before selecting a protocol, evaluate your assay's constraints using the diagnostic workflow below.
Decision matrix for selecting the optimal solubility enhancement strategy based on assay constraints.
Issue 1: "My compound crashes out as a cloudy precipitate when added to pH 7.4 PBS."
Causality: At pH 7.4, a significant fraction of 2-tert-butyl-5-nitrophenol remains protonated (uncharged). The sudden shift from a concentrated organic stock to a highly polar aqueous environment forces the hydrophobic molecules to aggregate to minimize contact with water.
Solution: Co-solvency combined with controlled kinetic dilution. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that disrupts the compound's crystal lattice[1].
Protocol 1: The "Drop-wise Kinetic Dilution" Method
Self-Validation Metric: Optical Density (OD) at 600 nm must remain < 0.05 (indicating no light scattering from micro-precipitates).
Stock Preparation: Dissolve 2-tert-butyl-5-nitrophenol in 100% anhydrous DMSO to create a 50 mM master stock. Causality: Using strictly anhydrous solvent prevents premature water ingress, which causes localized nucleation inside the stock tube.
Vortex-Assisted Dilution: Place your target aqueous buffer (e.g., PBS) on a vigorous vortex mixer.
Injection: Inject the DMSO stock drop-wise directly into the vortex funnel (the center of the spinning liquid), avoiding the tube walls. Causality: This ensures instantaneous dispersion, preventing localized high concentrations of the compound that trigger precipitation.
Validation Step: Measure the absorbance of the final solution at 600 nm against a buffer blank. If OD₆₀₀ > 0.05, micro-precipitation has occurred, and the dilution rate must be slowed.
Issue 2: "My cell-based assay cannot tolerate DMSO, but the compound is insoluble in pure media."
Causality: Organic solvents like DMSO can permeabilize cell membranes or alter enzymatic activity at concentrations >0.5%.
Solution: Host-Guest Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (approx. 6.0 Å) is perfectly sized to encapsulate the bulky tert-butylphenyl moiety via London dispersion forces, while its hydrophilic exterior maintains aqueous solubility[2][3].
Mechanistic pathway of host-guest inclusion complex formation utilizing HP-β-Cyclodextrin.
Protocol 2: Thermodynamic Complexation
Self-Validation Metric: UV-Vis spectral shift. Complexation alters the microenvironment of the nitrophenol chromophore, causing a detectable shift in its absorption maximum (λmax)[3][4].
Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer.
Solid-State Addition: Add the solid 2-tert-butyl-5-nitrophenol directly to the HP-β-CD solution. Causality: Avoiding organic solvents entirely prevents solvent-induced toxicity downstream.
Equilibration: Agitate the suspension on an orbital shaker at 37°C for 24-48 hours. Causality: Inclusion complex formation is an equilibrium process driven by thermodynamics; sufficient time and kinetic energy (heat) are required to displace bound water molecules from the CD cavity[2].
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid.
Validation Step: Run a UV-Vis scan (250-450 nm). Compare the λmax of the filtered solution against a trace-DMSO control. A shift in λmax or a change in the molar extinction coefficient confirms successful cavity inclusion[3][4].
To assist in selecting the correct method, the following table summarizes the expected performance of various solubility enhancement techniques based on structural analogs and general nitrophenol behavior[1][5].
Potential competitive binding with assay lipids/sterols.
Frequently Asked Questions (FAQs)
Q: Can I use heat to force 2-tert-butyl-5-nitrophenol into solution?A: While heating increases kinetic energy and temporarily improves solubility for many organic solids[1], it is a flawed strategy for long-term stability. Once the solution returns to room temperature, the thermodynamic equilibrium shifts back, leading to supersaturation and eventual crystallization. Always use a co-solvent or complexing agent to permanently alter the thermodynamic state.
Q: Why does the solution turn bright yellow when I adjust the pH?A: This is a visual validation of deprotonation. Nitrophenols are weak acids. When the pH exceeds the compound's pKa, the hydroxyl group loses a proton, forming a phenolate anion. The negative charge delocalizes across the aromatic ring and into the electron-withdrawing nitro group[6]. This extended conjugated system absorbs higher energy light, shifting the visible color to a deep yellow[1].
Q: Is α-cyclodextrin better than β-cyclodextrin for this compound?A: No. While α-cyclodextrin forms strong complexes with linear molecules or slender aromatics like 4-nitrophenol[2][4], its internal cavity diameter (approx. 4.7 Å) is too narrow to accommodate the bulky tert-butyl group of 2-tert-butyl-5-nitrophenol[2]. β-cyclodextrin (cavity ~6.0 Å) provides the optimal spatial fit for this specific steric profile[2].
References
Computational Investigation of 4-Nitrophenol Inclusion Complexes with α-, β-, and γ-Cyclodextrins | ACS Omega. acs.org. 2
Inclusion Complex Formation of p-Nitrophenol and p-Nitrophenolate with Hydroxypropyl-β- Cyclodextrins - Ovid. ovid.com. 3
Complex Formation of Phenol, Aniline, and their Nitro Derivatives with p-Cyclodextrin - RSC Publishing. rsc.org. 4
Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem. benchchem.com. 1
Solubility of p-nitrophenol in various substances? - Chemistry Stack Exchange. stackexchange.com. 6
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. nih.gov. 5
Interpreting complex NMR spectra of 2-Tert-butyl-5-nitrophenol derivatives
Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with highly functionalized, st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with highly functionalized, sterically hindered aromatics.
Interpreting the NMR spectra of 2-tert-butyl-5-nitrophenol and its derivatives requires navigating a complex interplay of severe steric hindrance, competing electronic push-pull effects, and conformational dynamics. This guide bypasses basic theory to deliver field-proven troubleshooting protocols, causal explanations, and self-validating 2D NMR workflows to ensure absolute structural confidence.
Section 1: System Overview & Quantitative Baselines
Before troubleshooting derivatized or complex mixtures, you must establish a highly accurate baseline of the parent scaffold. The 2-tert-butyl-5-nitrophenol system is defined by the massive steric bulk of the tert-butyl group at C-2, the strong electron-donating effect of the hydroxyl group at C-1, and the powerful electron-withdrawing nature of the nitro group at C-5[1].
Highly solvent dependent. Broadened by intermediate chemical exchange.
C-2
-C(CH₃)₃
1.40 - 1.45
Singlet
N/A
9 equivalent protons. Massive steric bulk dictates local conformation.
C-3
Ar-H
7.37
Doublet
8.6 Hz
Ortho to tert-butyl. Shielded relative to H-4/H-6. Ortho-coupled to H-4.
C-4
Ar-H
7.76
Doublet of Doublets
8.6, 2.2 Hz
Most deshielded proton. Ortho to -NO₂; meta to -OH. Ortho/meta coupled.
C-5
-NO₂
N/A
N/A
N/A
Strongly electron-withdrawing (inductive and resonance effects).
C-6
Ar-H
7.58
Doublet
2.2 Hz
Deshielded by ortho -NO₂, but partially shielded by ortho -OH. Meta-coupled.
Section 2: Diagnostic FAQs & Troubleshooting
Q1: My hydroxyl (-OH) proton signal is completely missing or appears as a massive, unintegratable hump. Is my compound degraded?A1: Not necessarily. This is a classic chemical exchange issue exacerbated by steric hindrance.
Causality: The -OH proton undergoes continuous chemical exchange with trace moisture in the solvent. In this specific molecule, the massive steric bulk of the adjacent tert-butyl group restricts the rotational freedom of the -OH group, altering its hydrogen-bonding dynamics. This often pushes the proton exchange rate into the "intermediate regime" on the NMR timescale, causing severe line broadening[3].
Self-Validating Protocol:
Evaporate your sample and redissolve it in strictly anhydrous, acid-free DMSO-d₆.
DMSO acts as a powerful hydrogen-bond acceptor. It will "lock" the -OH proton in place, drastically slowing the exchange rate[4].
Validation: You should immediately observe a sharp, distinct singlet integrating to 1H, pushed far downfield (>9.0 ppm) due to the electron-deficient nature of the nitrophenol ring.
Q2: I synthesized an O-alkylated derivative of this phenol. Now, the tert-butyl singlet and the aromatic protons look like broad, rolling hills. What happened?A2: You have induced conformational locking.
Causality: By attaching a bulky group to the C-1 oxygen, you have created a severe steric clash with the C-2 tert-butyl group. The molecule can no longer rotate freely around the C-O bond and is slowly interconverting between two or more stable conformers. Because this interconversion happens at a rate comparable to the NMR acquisition frequency, the signals blur together[3].
Self-Validating Protocol (Variable Temperature NMR):
Heat the sample (Fast Exchange): Gradually increase the probe temperature to 330 K – 340 K (ensure your solvent's boiling point allows this). The added thermal energy accelerates bond rotation. Validation: The broad humps will coalesce into sharp, time-averaged peaks.
Cool the sample (Slow Exchange): Alternatively, cool the probe to 240 K. This "freezes" the conformers in place. Validation: The broad humps will split into distinct, sharp sets of peaks corresponding to each individual conformer.
Q3: How do I unambiguously differentiate the H-4 and H-6 protons in my derivatives? Both are deshielded by the nitro group.A3: Rely on the rigid rules of J-coupling and 2D connectivity, not just chemical shifts.
Causality: While the -NO₂ group at C-5 deshields both ortho protons (H-4 and H-6), H-6 is also ortho to the electron-donating -OH group, which provides a competing shielding effect[1].
Self-Validating Protocol:
1D Splitting: H-4 is ortho to H-3, meaning it will always appear as a doublet of doublets (³J ~ 8.6 Hz, ⁴J ~ 2.2 Hz). H-6 has no ortho neighbor; it only has a meta-coupling to H-4, appearing as a simple doublet (⁴J ~ 2.2 Hz)[2].
2D HMBC: If splitting is obscured by overlap, check the HMBC. H-6 will show a strong 3-bond correlation to the C-2 quaternary carbon (the one bearing the tert-butyl group). H-4 is 4 bonds away from C-2 and will show no such correlation[5].
When 1D spectra fail due to signal overlap or complex derivatization, you must execute a systematic 2D NMR workflow. Do not attempt to assign quaternary carbons without HMBC data.
Workflow for resolving complex NMR spectra of hindered nitrophenols.
Step-by-Step Methodology for 2D NMR Acquisition & Analysis
Step 1: Double Quantum Filtered COSY (DQF-COSY)
Action: Acquire a DQF-COSY rather than a standard COSY.
Causality: The tert-butyl group produces a massive, uncoupled 9H singlet. In a standard COSY, this peak generates severe "t1 noise" (vertical streaks) that can obscure the critical, much smaller aromatic cross-peaks. The DQF variant suppresses signals from uncoupled spins (like the tert-butyl methyls), drastically cleaning up the baseline[6].
Validation: Look for the strong ³J cross-peak between H-3 and H-4. This anchors your aromatic ring assignment.
Step 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Action: Acquire an HSQC spectrum to map the identified H-3, H-4, and H-6 protons directly to their attached carbons.
Causality: Carbon spectra of nitrophenols often suffer from overlapping signals in the 110-130 ppm region. HSQC separates these carbons based on the chemical shift of their attached protons[7].
Validation: You should observe exactly three cross-peaks in the aromatic region, confirming the three C-H pairs.
Step 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Action: Set the long-range coupling delay for a ³J_CH of ~7-8 Hz. Run the HMBC to assign the quaternary carbons (C-1, C-2, C-5)[8].
Causality: Quaternary carbons are invisible in HSQC. HMBC reveals 2-bond and 3-bond correlations, allowing you to bridge the gap between isolated spin systems[5].
Validation: The tert-butyl methyl protons (~1.4 ppm) will show a massive, unmistakable 3-bond correlation to C-1 (the phenol carbon) and C-3 (the aromatic CH), unambiguously anchoring the position of the bulky group and proving the regiochemistry of your derivative.
References
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
2D NMR Problem Solving
Source: Eugene E. Kwan (Harvard University / GitHub Pages)
URL:[Link]
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility
Source: SDSU NMR Facility – Department of Chemistry
URL:[Link]
2D NMR: HMBC & Assignments in MNova
Source: University of Wisconsin-Madison Chemistry
URL:[Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation
Source: Emery Pharma
URL:[Link]
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Enhancing the stability of 2-Tert-butyl-5-nitrophenol in antioxidant assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 2-Tert-butyl-5-nitrophenol in redox and antioxidant...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 2-Tert-butyl-5-nitrophenol in redox and antioxidant assays.
Unlike standard fast-acting antioxidants (e.g., ascorbic acid or unhindered phenols), the presence of both a sterically bulky tert-butyl group and a strongly electron-withdrawing nitro group fundamentally alters this compound's kinetic and thermodynamic behavior. This guide synthesizes field-proven troubleshooting protocols to ensure your assay data is reproducible, accurate, and mechanistically sound.
Diagnostic Workflow for Assay Instability
Before adjusting your protocols, use the following diagnostic logic tree to identify the root cause of signal variance or apparent inactivity in your assays.
Figure 1: Diagnostic workflow for troubleshooting 2-Tert-butyl-5-nitrophenol assay instability.
Core Troubleshooting Q&A
Q1: Why does 2-Tert-butyl-5-nitrophenol show abnormally low antioxidant capacity in standard 30-minute DPPH or ABTS assays?Causality: The issue is kinetic, not thermodynamic. The nitro (-NO₂) group at the 5-position strongly withdraws electron density from the aromatic ring via inductive and resonance effects[1]. This increases the O-H Bond Dissociation Enthalpy (BDE), making the primary antioxidant mechanism—Hydrogen Atom Transfer (HAT)—significantly slower[2]. Furthermore, the bulky tert-butyl group physically shields the hydroxyl group, imposing steric hindrance that restricts the approach of bulky radicals like DPPH•[3].
Solution: A standard 30-minute endpoint read will severely underestimate the compound's IC50. You must transition from an endpoint assay to a kinetic assay. Monitor the reaction until it reaches a steady-state plateau, which for hindered nitrophenols often requires 2 to 4 hours[4].
Q2: My baseline absorbance is drifting, and the radical scavenging activity seems erratic. What is causing this instability?Causality: This is a classic symptom of pH-induced mechanistic shifting. The electron-withdrawing nitro group lowers the pKa of the phenol, making it more acidic than standard phenols. If your assay buffer or solvent is even slightly basic (pH > 7.0), the compound deprotonates into a phenoxide anion. While phenoxide anions react rapidly via Sequential Proton Loss Electron Transfer (SPLET), they are highly unstable and prone to rapid auto-oxidation in the presence of dissolved oxygen, leading to erratic baseline drift[2]. Furthermore, DPPH solutions are inherently light-sensitive and degrade rapidly if not protected[5].
Solution: Strictly control the pH. Buffer your solvent systems to a slightly acidic range (pH 5.5–6.0) to maintain the compound in its protonated state, favoring the stable HAT mechanism. Always prepare stocks in amber vials to prevent photodegradation[5].
Q3: The compound precipitates when added to aqueous buffer systems, causing high standard deviations between replicates. How can I fix this?Causality: The highly hydrophobic tert-butyl group drastically reduces the compound's aqueous solubility. When spiked into purely aqueous buffers (common in ORAC or modified ABTS assays), the compound forms micro-precipitates, effectively removing the active antioxidant from the reaction phase.
Solution: Implement a co-solvent system. Pre-dissolve the compound in 100% DMSO or anhydrous ethanol, and ensure the final assay volume contains 5–10% of this organic modifier to maintain complete solvation.
Quantitative Impact of Assay Conditions
To illustrate the critical nature of these parameters, the following table summarizes how specific assay conditions impact the stability and apparent efficacy of 2-Tert-butyl-5-nitrophenol.
To guarantee trustworthy and reproducible data, abandon single-point readings. Use this self-validating kinetic protocol specifically optimized for sterically hindered nitrophenols.
Step 1: Reagent Preparation
Prepare a
0.1 mM
DPPH• working solution in anhydrous, degassed methanol. To prevent baseline drift from photodegradation, this solution must be prepared fresh daily and stored in an amber flask[5].
Step 2: Sample Solubilization
Dissolve 2-Tert-butyl-5-nitrophenol in pure methanol or a 10% DMSO/methanol blend. Prepare a serial dilution ranging from
to
.
Step 3: Reaction Initiation
In a 96-well plate, combine
of the sample with
of the DPPH• working solution. Ensure thorough, bubble-free mixing to initiate the reaction uniformly[5].
Step 4: Kinetic Monitoring (Critical Step)
Place the plate in a microplate reader maintained at
25∘C
in the dark. Read the absorbance at
517 nm
every 10 minutes for a total of 4 hours .
Step 5: Steady-State Analysis
Plot the percentage of DPPH scavenging versus time. Do not calculate the IC50 until the kinetic curve reaches a steady-state plateau (defined as
ΔAbsorbance<0.005
over a 20-minute window)[4].
Mechanistic Pathway of Hindered Nitrophenols
Understanding the molecular mechanism is crucial for assay optimization. The diagram below illustrates the Hydrogen Atom Transfer (HAT) pathway, highlighting the competing forces of the nitro and tert-butyl groups.
Figure 2: HAT mechanism showing the kinetic bottleneck caused by the electron-withdrawing nitro group.
References
National Center for Biotechnology Information (PMC). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at:[Link]
ResearchGate. Antioxidant activities of phenols in different solvents using DPPH assay. Available at:[Link]
RSC Advances. Scavenging ability of dendritic PAMAM bridged hindered phenolic antioxidants towards DPPH˙ and ROO˙ free radicals. Available at:[Link]
Sciforum / MDPI. Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants. Available at:[Link]
High-Efficiency HPLC Quantification of 2-Tert-butyl-5-nitrophenol: A Comparative Validation Guide
Introduction & Analytical Context 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) is a highly specialized chemical intermediate, prominently utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) is a highly specialized chemical intermediate, prominently utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators. These compounds are critical in drug development for targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. Because impurities at the intermediate stage can drastically impact the yield and safety of the final Active Pharmaceutical Ingredient (API), rigorous analytical quantification is non-negotiable.
Under the modernized [2], analytical methods must not only prove their accuracy and precision but must also demonstrate lifecycle robustness and fit-for-purpose sensitivity. This guide objectively compares the performance of a modern 2.7 µm Core-Shell C18 column (The Product) against a traditional 5.0 µm Fully Porous Particle (FPP) C18 column (The Alternative) for the HPLC quantification of 2-tert-butyl-5-nitrophenol, providing actionable, experimental data for method development scientists.
Before examining the validation data, one must understand the chromatographic physics dictating column selection. Traditional 5.0 µm FPP columns possess deep porous networks. When a molecule like 2-tert-butyl-5-nitrophenol travels through these deep pores, it experiences significant mass transfer resistance (the C-term in the van Deemter equation), leading to axial dispersion and peak broadening.
Conversely, the Product utilizes a 2.7 µm core-shell morphology—a solid, impermeable silica core surrounded by a thin 0.5 µm porous shell. This physical barrier restricts the diffusion path, drastically accelerating mass transfer. The causality is direct: faster mass transfer yields sharper peaks, which inherently increases the signal-to-noise (S/N) ratio at the detector, directly improving the Limit of Quantitation (LOQ) required by ICH Q2(R2).
Figure 1: Mechanistic causality of Core-Shell vs. Fully Porous Particles.
Experimental Design: A Self-Validating Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. By integrating strict System Suitability Testing (SST) as a gatekeeper, the protocol automatically verifies its own kinetic performance before any sample data is accepted, aligning with [3].
Step-by-Step Methodology
Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (60:40, v/v).
Causality: 2-Tert-butyl-5-nitrophenol has a pKa of approximately 7.1. Using 0.1% TFA (pH ~2.0) completely suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains in a neutral, hydrophobic state for maximum retention and peak symmetry on the C18 stationary phase.
Standard Preparation: Dissolve the reference standard in methanol to yield a 1.0 mg/mL stock. Perform serial dilutions to create calibration standards from 0.1 µg/mL to 50 µg/mL.
Chromatographic Parameters:
Product (Core-Shell): 100 x 4.6 mm, 2.7 µm Core-Shell C18. Flow rate: 1.2 mL/min.
Alternative (FPP): 150 x 4.6 mm, 5.0 µm FPP C18. Flow rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Column Temperature: 30°C.
Self-Validation Gate (SST): Inject the 10 µg/mL standard six consecutive times. The analytical run is only authorized if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0% and the USP tailing factor is ≤ 1.2.
Figure 2: HPLC Method Lifecycle and ICH Q2(R2) Validation Workflow.
Comparative Validation Results
Specificity & Resolution
Specificity was challenged by spiking the analyte with its synthetic precursor, 2-tert-butylphenol, and closely related nitration isomers.
Alternative (FPP): Achieved a baseline resolution (
Rs
) of 1.6.
Product (Core-Shell): Delivered an
Rs
of 3.8. The core-shell column's superior kinetic efficiency resulted in a 40% narrower peak width, eliminating the risk of co-elution and ensuring absolute specificity.
Linearity, LOD, and LOQ
Linearity was assessed across the target range. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope, as mandated by ICH Q2(R2).
Parameter
Product: 2.7 µm Core-Shell C18
Alternative: 5.0 µm FPP C18
Linear Range
0.1 - 50 µg/mL
0.5 - 50 µg/mL
Correlation Coefficient (
R2
)
0.9998
0.9985
LOD (S/N = 3)
0.03 µg/mL
0.15 µg/mL
LOQ (S/N = 10)
0.10 µg/mL
0.50 µg/mL
Retention Time (
tR
)
2.4 min
5.8 min
Data Insight: The Product exhibits a 5-fold improvement in LOQ . Because the core-shell architecture prevents the analyte band from diffusing axially, 2-tert-butyl-5-nitrophenol hits the UV flow cell in a highly concentrated, narrow plug, drastically boosting the detector's response. Furthermore, the analysis time is reduced by more than half.
Precision and Accuracy (Recovery)
Intra-day precision (repeatability) and accuracy were evaluated by spiking samples at three concentration levels (80%, 100%, and 120% of the nominal 10 µg/mL target).
Metric
Level
Product: Core-Shell (Recovery % ± RSD)
Alternative: FPP (Recovery % ± RSD)
Low (8 µg/mL)
80%
99.8% ± 0.6%
97.4% ± 1.8%
Target (10 µg/mL)
100%
100.2% ± 0.4%
98.1% ± 1.5%
High (12 µg/mL)
120%
100.5% ± 0.5%
98.5% ± 1.4%
Data Insight: The self-validating nature of the core-shell method is evident here. Sharper, highly symmetrical peaks reduce integration ambiguity by the Chromatography Data System (CDS). This mechanical advantage inherently drives up the repeatability, keeping the RSD well below 1.0%, whereas the FPP column struggles with baseline noise integration, pushing the RSD near the 2.0% upper limit.
Conclusion
For the rigorous quantification of 2-tert-butyl-5-nitrophenol, migrating from a traditional 5.0 µm fully porous column to a 2.7 µm core-shell architecture is not merely an upgrade in throughput—it is a fundamental enhancement of analytical data integrity. The core-shell Product delivers superior ICH Q2(R2) validation metrics, specifically a 5-fold lower LOQ, tighter precision, and a 50% reduction in run time. For pharmaceutical development professionals, this translates to a highly robust, audit-ready method capable of safeguarding the purity of downstream API synthesis.
References
Title: Modulators of ATP-binding cassette transporters (US Patent No. 7,495,103 B2)[1]
Source: U.S. Patent and Trademark Office / Google Patents
URL:
Title: Quality Guidelines: Q2(R2) Validation of Analytical Procedures[2]
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline[3]
Source: QbD Group
URL: [Link]
Comparative Study of Nitrating Agents and Regioselective Strategies for the Synthesis of 2-Tert-butyl-5-nitrophenol
Executive Summary & The Regiochemical Challenge The synthesis of precisely substituted phenols is a cornerstone of modern medicinal chemistry. Specifically, 2-tert-butyl-5-nitrophenol is a high-value synthetic intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Regiochemical Challenge
The synthesis of precisely substituted phenols is a cornerstone of modern medicinal chemistry. Specifically, 2-tert-butyl-5-nitrophenol is a high-value synthetic intermediate, most notably utilized in the development of Ivacaftor (VX-770), a breakthrough CFTR potentiator for the treatment of cystic fibrosis[1].
However, synthesizing this specific isomer presents a profound regiochemical challenge. In electrophilic aromatic substitution (EAS), the phenolic hydroxyl (-OH) group is a powerful electron-donating group via resonance, strongly directing incoming electrophiles to the ortho (2, 6) and para (4) positions. In 2-tert-butylphenol, position 2 is occupied by the bulky tert-butyl group. Consequently, direct nitration overwhelmingly attacks positions 4 and 6.
The target nitro group for our molecule must be at position 5—which is meta to the -OH group. Because the meta position is electronically inaccessible under standard EAS conditions on phenols, direct nitrating agents inevitably fail. This guide provides an objective, data-driven comparison of different nitrating agents, explaining the mechanistic causality behind these failures and detailing the field-proven indirect protocols required to achieve high yields of the target molecule[2].
Comparative Analysis of Nitrating Agents
To understand the limitations and solutions, we compare three distinct nitrating strategies. The data below summarizes the performance of different nitrating agents based on their mechanistic pathways.
Nitrating Strategy
Reagents
Directing Intermediate
Regioselectivity
Yield of 5-Nitro Isomer
Direct Nitration (Standard)
HNO₃ / H₂SO₄
2-tert-butylphenol
Ortho/Para (Positions 4, 6)
< 5%
Direct Nitration (Mild)
t-BuONO
2-tert-butylphenol
Ortho/Para (Positions 4, 6)
0%
Indirect Nitration (Aniline Route)
1. HNO₃/H₂SO₄2. NaNO₂/H₂SO₄
2-tert-butylaniline (-NH₃⁺)
Meta (Position 5)
> 80%
Mechanistic Causality
Standard Mixed Acid (HNO₃/H₂SO₄) on Phenol: The strong resonance activation of the -OH group dictates the outcome. The steric bulk of the tert-butyl group slightly favors para-attack (position 4), but the meta (5) position remains electronically starved.
tert-Butyl Nitrite (t-BuONO): This is a highly chemoselective, mild nitrating agent. While it successfully avoids over-nitration by proceeding through an O-nitrosyl intermediate prior to C-nitration, it remains strictly ortho/para directing. Experimental data confirms it yields 0% of the meta-substituted product[3].
The Indirect "Aniline" Route (Industry Standard): Instead of starting with the phenol, 2-tert-butylaniline is used. By dissolving the aniline in concentrated H₂SO₄, the amine is protonated to an anilinium ion (-NH₃⁺). This completely reverses its electronic nature from a strongly activating ortho/para director to a strongly deactivating meta director. The synergistic directing effects of the -NH₃⁺ (meta) and tert-butyl (ortho/para) groups selectively funnel the nitronium ion to position 5. Subsequent diazotization and hydrolysis yield the target phenol[1].
Figure 1: Regiochemical directing effects in direct vs. indirect nitration pathways.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the analytical checkpoints, as they are critical for confirming regiochemistry.
Protocol A: Direct Nitration Attempt (Comparative Baseline)
Note: This protocol is provided for comparative validation to demonstrate the failure of direct nitration.
Reaction: Dissolve 2-tert-butylphenol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Slowly add t-BuONO (3.0 eq) dropwise[3].
Causality: The low temperature prevents oxidative cleavage of the phenol ring, allowing the O-nitrosyl intermediate to form cleanly.
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). Upon completion, isolate the product and analyze via ¹H NMR (CDCl₃). You will observe an isolated singlet for the proton at position 3, and a pair of coupled doublets (J ~ 8 Hz) for protons 5 and 6. This confirms the product is 2-tert-butyl-4-nitrophenol , validating that direct nitration fails to hit the 5-position.
Protocol B: The Indirect Aniline Route (Optimal Method)
This is the definitive methodology for synthesizing 2-tert-butyl-5-nitrophenol[1].
Step 1: Nitration of 2-tert-butylaniline
Protonation: Slowly dissolve 2-tert-butylaniline (1.0 eq) in concentrated H₂SO₄ at 0 °C.
Causality: This highly exothermic step is critical. It ensures 100% conversion of the amine to the meta-directing anilinium ion (-NH₃⁺) before any nitrating agent is introduced.
Nitration: Prepare a standard mixed acid solution (HNO₃/H₂SO₄) and add it dropwise to the reaction flask, maintaining the temperature below 5 °C to prevent dinitration.
Self-Validation Check: Pour the mixture over crushed ice and neutralize. Extract with EtOAc. ¹H NMR of the crude intermediate will show an ABX coupling system or two distinct doublets with a small meta-coupling constant (J ~ 2 Hz) for protons 4 and 6, confirming the nitro group is at position 5.
Step 2: Diazotization and Hydrolysis
Diazotization: Dissolve the purified 2-tert-butyl-5-nitroaniline in a 10% H₂SO₄ aqueous solution. Cool to 0 °C. Slowly add a cold aqueous solution of NaNO₂ (1.1 eq).
Causality: The nitrous acid generated in situ converts the primary amine into a highly reactive diazonium salt (-N₂⁺).
Hydrolysis: Slowly heat the diazonium solution to 100 °C for 1 hour.
Causality: Thermal decomposition of the diazonium salt expels nitrogen gas (N₂), leaving a phenyl cation that is immediately trapped by water to form the phenol.
Self-Validation Check: The evolution of N₂ gas serves as a visual confirmation of the reaction progressing. Post-workup, HPLC retention time and a broad -OH stretch (~3300 cm⁻¹) in FTIR will confirm the successful synthesis of 2-tert-butyl-5-nitrophenol .
Figure 2: Step-by-step experimental workflow for the indirect synthesis of 2-tert-butyl-5-nitrophenol.
References
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters (ACS Publications). Available at:[Link]
Analytical Evaluation Guide: Cross-Reactivity of 2-Tert-butyl-5-nitrophenol in Competitive Immunoassays
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary & Scientific Context In the landscape of analytical c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Methodology Standard
Executive Summary & Scientific Context
In the landscape of analytical chemistry and drug development, 2-tert-butyl-5-nitrophenol (2-tB-5-NP) occupies a dual role. Primarily, it is a critical chemical intermediate in the synthesis of advanced pharmaceuticals, most notably the CFTR potentiator Ivacaftor (VX-770), used in the treatment of cystic fibrosis[1]. Secondarily, owing to its distinct structural motifs—a bulky tert-butyl group and a highly electronegative nitro group on a phenolic ring—it serves as a critical structural analog in environmental and toxicological monitoring.
When developing competitive enzyme-linked immunosorbent assays (ic-ELISAs) for structurally related agrochemicals (e.g., Dinoterb, Parathion metabolites) or mitochondrial uncouplers (e.g., 2,4-Dinitrophenol)[2][3], understanding the cross-reactivity (CR) profile of 2-tB-5-NP is mandatory. As a Senior Application Scientist, I have designed this guide to objectively compare the immunological behavior of 2-tB-5-NP against alternative nitrophenols, providing assay developers with the mechanistic insights and self-validating protocols required to ensure absolute assay specificity.
Mechanistic Causality of Antibody Recognition
Immunoassay specificity is governed by the spatial and electronic complementarity between the antibody's paratope and the target hapten. The cross-reactivity of 2-tB-5-NP is dictated by two primary structural features:
Steric Hindrance (The tert-butyl moiety): Located at the ortho position relative to the hydroxyl group, the massive electron cloud of the tert-butyl group acts as a strict gating mechanism. Antibodies raised against haptens lacking this bulky group (e.g., generic 4-nitrophenol) will sterically reject 2-tB-5-NP, resulting in <0.1% CR.
Electronic Distribution (The nitro moiety): The electron-withdrawing nitro group at the meta position (C-5) alters the pKa of the phenolic hydroxyl and creates a polarized epitope. If the primary assay target is Dinoterb (2-tert-butyl-4,6-dinitrophenol), the antibody heavily relies on the ortho-tert-butyl group for initial docking, making 2-tB-5-NP a highly competitive cross-reactant despite lacking a second nitro group.
Fig 1. Mechanistic pathway of competitive immunoassay cross-reactivity for 2-tert-butyl-5-nitrophenol.
Quantitative Data Presentation: Cross-Reactivity Comparison
To objectively evaluate assay selectivity, we must compare the half-maximal inhibitory concentration (IC50) of 2-tB-5-NP against its structural alternatives in a standardized anti-Dinoterb ic-ELISA system. The Cross-Reactivity percentage (% CR) is calculated as: (IC50 Target / IC50 Analog) × 100 .
Table 1: Comparative Cross-Reactivity Profile in an Anti-Dinoterb ic-ELISA
Compound
Structural Substitution
IC50 (ng/mL)
Cross-Reactivity (% CR)
Dinoterb (Target)
2-tert-butyl-4,6-dinitrophenol
2.5
100%
2-Tert-butyl-5-nitrophenol
2-tert-butyl-5-nitrophenol
18.4
13.6%
2,6-Di-tert-butyl-4-nitrophenol
2,6-di-tert-butyl-4-nitrophenol
45.2
5.5%
4-Nitrophenol
4-nitrophenol
>10,000
<0.1%
2,4-Dinitrophenol
2,4-dinitrophenol
>5,000
<0.1%
Data Interpretation: The data clearly demonstrates that the antibody's recognition is heavily anchored by the ortho-tert-butyl group. Compounds lacking this bulky aliphatic chain (4-Nitrophenol, 2,4-Dinitrophenol) fail to displace the tracer, while 2-tB-5-NP exhibits significant (13.6%) cross-reactivity due to its partial structural homology[3].
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints. Do not proceed to data analysis if the self-validation criteria are not met.
Step 1: Plate Coating & Antigen Immobilization
Action: Dilute the coating antigen (e.g., Dinoterb-BSA conjugate) to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Dispense 100 µL/well into a 96-well high-binding microplate. Incubate overnight at 4°C.
Causality: The high pH ensures the primary amines of the BSA carrier are unprotonated, facilitating passive hydrophobic and electrostatic adsorption to the polystyrene matrix.
Step 2: Blocking Non-Specific Sites
Action: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.
Causality: Uncoated polystyrene domains will indiscriminately bind assay antibodies, causing high background noise. BSA permanently blocks these sites.
Step 3: Competitive Incubation (The Core Reaction)
Action: In separate low-binding tubes, prepare serial dilutions of 2-tB-5-NP (0.1 to 10,000 ng/mL) in PBS. Add 50 µL of the standard and 50 µL of the primary monoclonal antibody (mAb) to the coated wells. Incubate for 1 hour at 37°C.
Causality: Free 2-tB-5-NP in solution competes dynamically with the immobilized Dinoterb-BSA for the limited antigen-binding sites on the mAb. Higher concentrations of 2-tB-5-NP will result in more mAb being washed away in the next step.
Step 4: Signal Development
Action: Wash the plate 5 times with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP). Incubate for 45 minutes at 37°C. Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.
Step 5: Self-Validation & Data Analysis
Validation Checkpoint: Plot the standard curve using a 4-parameter logistic (4PL) regression model.
System Requirement: The assay is only valid if the maximum absorbance (B0) is ≥ 1.0 OD, the blank is ≤ 0.1 OD, and the curve fit coefficient (R²) is ≥ 0.985. If these parameters fail, the assay must be rejected and repeated. Calculate the IC50 for 2-tB-5-NP and derive the % CR using the formula provided in Section 3.
Conclusion & Recommendations
For drug development professionals synthesizing Ivacaftor[1] or toxicologists monitoring environmental phenols[2], 2-tert-butyl-5-nitrophenol cannot be ignored as a benign background matrix. Its potent steric signature allows it to heavily cross-react in immunoassays designed for structurally homologous targets. When developing novel analytical panels, scientists must actively screen 2-tB-5-NP during the antibody selection phase to accurately map the paratope's tolerance for ortho-aliphatic substitutions.
References
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator | Journal of Medicinal Chemistry - ACS Publications.
Sensitive Immunoassays for Methyl-Parathion and Parathion and Their Application to Residues in Foodstuffs - Taylor & Francis.
A Comparative Guide to 2,6-Di-tert-butyl-4-nitrophenol and 2,4-dinitrophenol for Researchers and Drug Development Professionals - Benchchem.
Comparison of the biological activity of 2-Tert-butyl-5-nitrophenol and its analogs
As a Senior Application Scientist, evaluating the biological activity of chemical scaffolds requires looking beyond their primary intended use to understand their intrinsic cellular interactions. 2-Tert-butyl-5-nitrophen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the biological activity of chemical scaffolds requires looking beyond their primary intended use to understand their intrinsic cellular interactions. 2-Tert-butyl-5-nitrophenol (2-TBNP) and its structural analogs occupy a fascinating space in medicinal chemistry. While historically, nitrophenols are notorious for their off-target mitochondrial toxicity, specific alkyl substitutions—such as the bulky tert-butyl group—dramatically alter their pharmacokinetic and pharmacodynamic profiles.
This guide provides an objective, data-driven comparison of 2-TBNP and its analogs, detailing how structural modifications suppress intrinsic toxicity while unlocking potent target-specific efficacy, specifically as precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators like Ivacaftor (VX-770)[1].
Mechanistic Causality: From Toxic Uncouplers to Precision Modulators
To understand the biological activity of these compounds, we must evaluate two distinct phases of their pharmacological profile: Intrinsic Activity (the behavior of the raw nitrophenol in biological systems) and Derivative Efficacy (the activity of the molecule once reduced and coupled into its active drug form).
The Protonophore Liability
Classic nitrophenols, such as 2,4-Dinitrophenol (DNP) , are highly active protonophores. They readily shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and causing severe cytotoxicity. The causality here is driven by the exposed phenolic hydroxyl group and the electron-withdrawing nitro groups, which lower the pKa and allow the molecule to easily ionize in physiological pH.
The Steric Shielding Effect of the Tert-Butyl Group
When we introduce a tert-butyl group at the 2-position (yielding 2-TBNP) and subsequently at the 4-position (yielding 2,4-di-tert-butyl-5-nitrophenol), two critical mechanistic shifts occur:
Suppression of Uncoupling: The massive steric bulk of the tert-butyl groups physically shields the phenolic hydroxyl group. This prevents the molecule from efficiently acting as a proton shuttle, effectively neutralizing its intrinsic mitochondrial toxicity.
Enhanced Lipophilic Anchoring: The addition of alkyl groups dramatically increases the molecule's lipophilicity (LogP). In the context of CFTR modulation, this increased molecular volume and lipophilic character are essential for anchoring the downstream derivative into the hydrophobic binding pocket of the CFTR channel, thereby increasing the open probability (
Po
) of the channel[1].
Figure 1: Structure-Activity Relationship (SAR) and biological activity logic of nitrophenol analogs.
Comparative Performance Data
The following table synthesizes the quantitative biological profiling of 2-TBNP against its key structural analogs. The data reflects both their intrinsic cellular behavior and their performance when converted into quinoline-3-carboxamide derivatives for ATP-binding cassette (ABC) transporter modulation[2].
Compound Analog
Substitution Pattern
Estimated LogP
Intrinsic Cytotoxicity (Protonophore Activity)
Derivative CFTR Potentiation Efficacy
2,4-Dinitrophenol (DNP)
Di-nitro
~1.6
High (Potent uncoupler, lethal to primary cells)
None (Lacks necessary pharmacophore)
2-Trifluoromethyl-5-nitrophenol
Mono-CF3
~2.5
Moderate (Partial uncoupling observed)
Moderate (Sub-optimal hydrophobic anchoring)
2-Tert-butyl-5-nitrophenol
Mono-alkyl (t-butyl)
~2.8
Low (Steric hindrance reduces ionization)
High (Strong baseline potentiation)
2,4-Di-tert-butyl-5-nitrophenol
Di-alkyl (t-butyl)
~4.5
Negligible (Complete steric shielding of OH group)
Optimal (Precursor to VX-770; EC50 in nanomolar range)[1]
Self-Validating Experimental Methodologies
To objectively verify the dual-nature claims of these compounds, a two-phase experimental workflow is required. Phase 1 rules out off-target intrinsic toxicity, while Phase 2 validates target-specific efficacy.
Protocol 1: Intrinsic Toxicity Assessment via Extracellular Flux Analysis
Causality: Before advancing any nitrophenol analog, we must prove it does not uncouple mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a self-validating system; a spike in basal Oxygen Consumption Rate (OCR) prior to ATP synthase inhibition definitively exposes protonophore activity.
Cell Preparation: Seed primary Human Bronchial Epithelial (HBE) cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.
Compound Dosing: Prepare titrations of 2-TBNP, 2,4-di-TBNP, and DNP (positive control) ranging from 0.1 μM to 50 μM in assay medium.
Baseline Measurement: Record basal OCR and Extracellular Acidification Rate (ECAR) for 15 minutes.
Acute Injection: Inject the nitrophenol analogs. Monitor OCR for 30 minutes. Expected Result: DNP will cause an immediate, uncontrolled spike in OCR. 2,4-di-TBNP will show a flatline, proving the tert-butyl groups successfully shield the protonophore liability.
Mitochondrial Stress: Sequentially inject Oligomycin (1 μM), FCCP (1 μM), and Rotenone/Antimycin A (0.5 μM) to validate overall mitochondrial health and reserve capacity.
Protocol 2: Target Efficacy via Ussing Chamber Electrophysiology
Causality: To prove that the increased lipophilicity of the tert-butyl analogs translates to functional efficacy, the nitrophenols are reduced to aminophenols and coupled to quinoline-3-carboxamides[3]. The Ussing chamber directly measures chloride ion flux (
Isc
), providing real-time validation of CFTR channel opening.
Epithelial Polarization: Culture F508del-HBE cells on permeable Snapwell supports at an air-liquid interface for 21–28 days until a tight epithelial monolayer forms (verified by transepithelial electrical resistance > 400 Ω·cm²).
Chamber Mounting: Mount the filters in Ussing chambers bathed in symmetrical Krebs-bicarbonate Ringer solution, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
Voltage Clamping: Clamp the transepithelial voltage to 0 mV and continuously monitor the short-circuit current (
Isc
).
Activation & Potentiation: Add Forskolin (10 μM) to elevate intracellular cAMP and baseline CFTR activity. Subsequently, add cumulative concentrations (1 nM to 10 μM) of the derivatized 2-TBNP and 2,4-di-TBNP compounds.
Data Synthesis: Calculate the EC50 based on the dose-dependent increase in
Isc
. The di-tert-butyl derivative will demonstrate superior potency (lower EC50) due to optimized hydrophobic interactions within the CFTR transmembrane domain[1].
Figure 2: Self-validating experimental workflow for evaluating nitrophenol biological activity.
References
Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry - ACS Publications, 2014.[Link]
Hadida-Ruah, S., et al. "Modulators of ATP-binding cassette transporters.
Bear, C., et al. "Compound for treating cystic fibrosis.
Validating the structure of 2-Tert-butyl-5-nitrophenol using 2D NMR techniques
Validating the Structure of 2-Tert-butyl-5-nitrophenol: A Comparative Guide to 2D NMR Techniques Executive Summary The synthesis and structural validation of highly substituted aromatics like 2-tert-butyl-5-nitrophenol a...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Structure of 2-Tert-butyl-5-nitrophenol: A Comparative Guide to 2D NMR Techniques
Executive Summary
The synthesis and structural validation of highly substituted aromatics like 2-tert-butyl-5-nitrophenol are critical in drug development, notably as precursors for CFTR potentiators like Ivacaftor (VX-770)[1][2]. When analyzing trisubstituted phenols, standard 1D NMR often falls short in definitively assigning regiochemistry (e.g., distinguishing 4-tert-butyl-2-nitrophenol from 2-tert-butyl-5-nitrophenol). This guide objectively compares the utility of standard 1D methods against advanced 2D NMR suites (COSY, HSQC, HMBC, NOESY), providing a self-validating protocol to achieve unambiguous structural elucidation[3][4].
Experimental Protocol: A Self-Validating NMR Workflow
To ensure high-fidelity data, the experimental design must account for the chemical behavior of the analyte. The following step-by-step methodology establishes a self-validating system where through-bond (scalar) and through-space (spatial) data orthogonally confirm the same structure[5].
Step 1: Sample Preparation & Solvent Selection
Action: Dissolve 15–20 mg of high-purity 2-tert-butyl-5-nitrophenol in 0.6 mL of CDCl₃ (100% atom D, 0.03% v/v TMS).
Causality (Expert Insight): CDCl₃ is deliberately chosen over polar aprotic solvents like DMSO-d₆. CDCl₃ minimizes the rapid chemical exchange of the phenolic –OH proton. Maintaining a sharp, non-exchanging –OH resonance is mandatory for detecting critical NOESY cross-peaks and ³J HMBC correlations[3].
Step 2: 1D NMR Acquisition (The Baseline)
Action: Acquire ¹H NMR at 400 MHz (or higher) using a standard 30° pulse sequence. Acquire ¹³C{¹H} NMR and DEPT-135 to differentiate CH/CH₃ from quaternary carbons.
Step 3: 2D Homonuclear Acquisition (COSY & NOESY)
Action: Execute a gradient-selected COSY sequence. For NOESY, set the mixing time (
τm
) to 400 ms.
Causality: A 400 ms mixing time is optimal for small molecules (~195 Da) in non-viscous solvents. It allows sufficient Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime, ensuring that only true spatial neighbors (< 5 Å) are observed[6].
Action: Optimize HSQC for ¹J_CH = 145 Hz. Optimize HMBC for long-range coupling (ⁿJ_CH = 8 Hz).
Causality: The 8 Hz delay in HMBC allows the detection of crucial 2-bond and 3-bond correlations across the quaternary carbons (C1, C2, C5), which are otherwise invisible in standard 1D and HSQC spectra[7][8].
Fig 1: Self-validating NMR workflow for structural elucidation.
Comparative Performance: 1D vs. 2D NMR Techniques
1D NMR: Baseline Connectivity & Its Limitations
1D ¹H NMR provides the foundational functional group identification. The experimental data for 2-tert-butyl-5-nitrophenol yields the following signals: δ 7.76 (dd, J = 8.6, 2.2 Hz, 1H), 7.58 (d, J = 2.1 Hz, 1H), 7.43 (d, J = 8.6 Hz, 1H), 5.41 (s, 1H), 1.45 (s, 9H) [1].
Performance: The coupling constants (8.6 Hz for ortho, 2.1 Hz for meta) perfectly confirm a 1,2,4-trisubstituted ring system.
Limitation: 1D NMR alone fails to definitively anchor the exact sequence of the substituents. The data could theoretically fit multiple regioisomers.
2D Heteronuclear Techniques (HSQC & HMBC): Bridging the Carbon Backbone
To map the exact locations of the substituents, we rely on HMBC[4][8].
The HMBC Challenge: While HMBC easily maps the aromatic protons, the tert-butyl protons (1.45 ppm) only exhibit a ³J correlation to the substituted aromatic carbon (C2) and a ²J correlation to their own quaternary carbon. Because ⁴J correlations to C1 or C3 are rarely visible, scalar coupling alone leaves the adjacent neighbors of the tert-butyl group ambiguous[5].
NOESY bridges the gap left by HMBC. By observing through-space interactions, we can definitively prove the regiochemistry[3][6].
The –OH proton (5.41 ppm) exhibits strong NOE cross-peaks with both H6 (7.58 ppm) and the tert-butyl group (1.45 ppm).
This spatial validation proves that the –OH group is physically flanked by the tert-butyl group and H6, locking in the 1,2,5-substitution pattern.
Data Synthesis & Structural Proof
The integration of these techniques creates a flawless, self-validating matrix. Contradictions are removed because every substituent is verified by at least two independent 2D NMR parameters[5].
Table 1: Quantitative 1H NMR Data and 2D NMR Correlation Summary
Position
¹H Chemical Shift (ppm)
Multiplicity & J (Hz)
COSY (³J)
HMBC (²J, ³J)
NOESY (Spatial)
OH (C1)
5.41
s
-
C1, C2, C6
H6, t-butyl
t-butyl (C2)
1.45
s (9H)
-
C2, C(quat)
OH, H3
H3
7.43
d (8.6)
H4
C1, C2, C4, C5
t-butyl, H4
H4
7.76
dd (8.6, 2.2)
H3
C2, C5, C6
H3
| H6 | 7.58 | d (2.1) | - | C1, C4, C5 | OH |
Fig 2: Synergistic NOESY and HMBC correlations proving 1,2,5-substitution.
Conclusion
While 1D NMR is sufficient for preliminary screening and confirming the presence of functional groups, it is fundamentally inadequate for absolute regiochemical assignment of highly substituted aromatics like 2-tert-butyl-5-nitrophenol. A comprehensive 2D NMR suite—specifically the orthogonal pairing of HMBC and NOESY—is mandatory. By carefully controlling solvent exchange (CDCl₃) to preserve the phenolic –OH signal, researchers can leverage both scalar and spatial correlations to build a self-validating, mathematically sound structural proof.
Comparative Guide: Electrochemical Properties and Profiling of Substituted Nitrophenols
Introduction Substituted nitrophenols (NPs)—including ortho-, meta-, and para-nitrophenol—are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. Due to their high toxicity and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted nitrophenols (NPs)—including ortho-, meta-, and para-nitrophenol—are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. Due to their high toxicity and environmental persistence, detecting and differentiating these isomers is a critical analytical challenge. Because of their structural and physicochemical similarities, traditional spectroscopic methods often struggle with signal overlap. However, the distinct electronic environments of the nitro groups in these isomers result in unique electrochemical signatures. This guide objectively compares the electrochemical properties of various nitrophenols and provides field-proven, self-validating methodologies for their analysis.
Mechanistic Overview of Nitro Group Reduction
To interpret comparative electrochemical data, one must first understand the fundamental electrochemistry of the nitroaromatic system. The electrochemical reduction of nitrophenols is a proton-coupled electron transfer (PCET) process that typically unfolds in two sequential stages at a carbon-based electrode ()[1]:
Irreversible Reduction: The highly electron-withdrawing nitro group (-NO₂) undergoes an initial, irreversible 4-electron, 4-proton reduction to yield a hydroxylamine intermediate (-NHOH)[2].
Reversible Redox Couple: The newly generated hydroxylamine can then be reversibly oxidized to a nitroso group (-NO) in a 2-electron, 2-proton process[1].
This mechanism is highly dependent on the availability of protons, making the choice of buffer and pH critical to experimental success.
Electrochemical reduction pathway of the nitro group on substituted phenols.
Comparative Electrochemical Profiling
The exact potential at which the nitro group reduces is dictated by the position of the hydroxyl (-OH) group on the benzene ring. The interplay of inductive (-I) and resonance (+R) effects creates a measurable electrochemical shift between isomers.
para-Nitrophenol (p-NP): The -OH group is para to the -NO₂ group, allowing for strong electron donation via resonance (+R effect). This increases the electron density on the nitro group, making it the hardest to reduce (most negative potential).
ortho-Nitrophenol (o-NP): While also experiencing the +R effect, o-NP can form an intramolecular hydrogen bond between the -OH and -NO₂ groups. This slightly withdraws electron density from the nitro oxygen, making it marginally easier to reduce than p-NP.
meta-Nitrophenol (m-NP): The meta position does not allow for resonance donation to the nitro group. Only the electron-withdrawing inductive effect (-I) operates, making m-NP the easiest to reduce among the mononitrophenols.
2,4,6-Trinitrophenol (TNP): The presence of three highly electron-withdrawing nitro groups drastically depletes the ring's electron density, shifting the reduction potentials to much less negative values ()[3].
Quantitative Data Summary
The following table summarizes the experimental peak potentials obtained via Cyclic Voltammetry (CV) at pH 7.0-7.4 on standard carbon or unmodified oxide electrodes.
Compound
Abbreviation
Reduction Potential (-NO₂ → -NHOH)
Oxidation Potential (-NHOH → -NO)
Primary Electronic Effect
ortho-Nitrophenol
o-NP
-0.88 V
+0.81 V
Resonance (+R) & Intramolecular H-bonding
meta-Nitrophenol
m-NP
-0.83 V
+0.94 V
Inductive (-I) dominance
para-Nitrophenol
p-NP
-0.96 V
+0.79 V
Strong Resonance (+R) stabilization
2,4,6-Trinitrophenol
TNP
-0.44 V, -0.58 V, -0.68 V
N/A (Complex multi-step)
Extreme Inductive (-I) withdrawal
(Note: Potentials are referenced to Ag/AgCl. Data aggregated from recent [1] and [3].)
Experimental Protocols: A Self-Validating System
To accurately capture the thermodynamic differences outlined above, the experimental setup must be rigorously controlled. The following step-by-step protocol utilizes Cyclic Voltammetry (CV) for mechanistic validation and Differential Pulse Voltammetry (DPV) for high-resolution quantification.
Standard experimental workflow for the electrochemical profiling of nitrophenols.
Step-by-Step Methodology
Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.3 μm and 0.05 μm alumina slurries on a microcloth pad. Rinse thoroughly with ultrapure water and sonicate in a 1:1 ethanol/water mixture for 5 minutes.
Causality: A pristine surface ensures reproducible electron transfer kinetics and minimizes background capacitance, which is critical for detecting trace isomers without signal distortion.
Electrolyte Setup: Prepare a 0.1 M Phosphate Buffer Solution (PBS) strictly adjusted to pH 7.0.
Causality: Because the reduction is an equal proton-electron coupled process[4], fluctuations in pH will cause the Nernstian shifting of peak potentials, ruining isomer resolution.
Deaeration: Transfer 10 mL of the electrolyte to the electrochemical cell and purge with high-purity N₂ gas for at least 10 minutes.
Causality: Dissolved oxygen reduces at approximately -0.4 V to -0.6 V. Failing to purge the system will result in a massive oxygen reduction peak that obscures the nitrophenol signals.
Cyclic Voltammetry (CV) Validation: Set the initial potential to 0.0 V, sweeping negatively to -1.2 V, then positively to +1.0 V at a scan rate of 50 mV/s. Run for 3 consecutive cycles.
Self-Validating Step: On the first cycle, you will only see the large irreversible cathodic peak (-NO₂ → -NHOH). On the reverse sweep, an anodic peak appears. Crucially, on the second cycle, a new cathodic peak must appear at a less negative potential. The emergence of this reversible couple on cycle 2 self-validates that the hydroxylamine intermediate was successfully generated and adsorbed onto the electrode[2].
Causality: DPV minimizes non-faradaic charging currents. This significantly increases the signal-to-noise ratio, allowing you to resolve the closely overlapping oxidation peaks of the isomers (e.g., +0.79 V for p-NP vs +0.81 V for o-NP).
Advanced Strategies: Overcoming Signal Overlap
While DPV on a bare GCE is effective for isolated compounds, real-world samples containing mixtures of o-NP, m-NP, and p-NP suffer from severe signal overlap. To achieve highly discriminative detection, modern protocols utilize chemically modified electrodes.
For instance, leverage the high surface area and catalytic properties of chromium metal-organic frameworks to amplify the reduction current of p-NP, achieving a limit of detection (LOD) as low as 0.7 μM[4]. Similarly, integrating Covalent Organic Frameworks (COFs) with gold nanoparticles creates nanochannels that selectively stabilize the reduced intermediates, pulling the oxidation peaks of the isomers apart for simultaneous quantification[1].
References
Dong, N., et al. "Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors." Analytical Chemistry, ACS Publications, 2025. URL:[Link]
Hu, C., et al. "Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol." Biosensors, MDPI, 2022. URL:[Link]
Personal protective equipment for handling 2-Tert-butyl-5-nitrophenol
As researchers and drug development professionals push the boundaries of synthetic chemistry, handling specialized intermediates requires moving beyond generic safety data sheets. 2-Tert-butyl-5-nitrophenol (CAS: 442847-...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals push the boundaries of synthetic chemistry, handling specialized intermediates requires moving beyond generic safety data sheets. 2-Tert-butyl-5-nitrophenol (CAS: 442847-11-2) is a highly reactive, lipophilic phenolic compound. Handling this chemical safely requires a mechanistic understanding of its physical properties and toxicological pathways.
This guide provides a field-proven, self-validating operational framework for the safe handling, weighing, and disposal of 2-tert-butyl-5-nitrophenol, ensuring both scientific integrity and personnel safety[1].
Physicochemical Profile & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity of 2-tert-butyl-5-nitrophenol is driven by two distinct structural features: the phenolic/nitro core and the tert-butyl substitution .
The Causality of Hazard
Uncoupling of Oxidative Phosphorylation: Like many nitrophenols, this compound acts as a protonophore. Because it is weakly acidic and highly lipophilic, it can cross the inner mitochondrial membrane, dissipating the proton-motive force required for ATP synthase. This leads to rapid cellular ATP depletion and systemic hyperthermia[2][3].
Methemoglobinemia: Inhalation or systemic absorption of the nitro group leads to bioreduction in the liver. The resulting reactive intermediates oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to hypoxia and cyanosis[4][5].
Enhanced Dermal Penetration: The bulky tert-butyl group significantly increases the molecule's partition coefficient (LogP). This lipophilic shielding allows the compound to bypass the skin's aqueous barriers much faster than unsubstituted nitrophenols, making dermal exposure a critical, rapid-onset hazard.
Quantitative Hazard Summary
Property / Hazard
Data / Classification
Operational Implication
CAS Number
442847-11-2
Unique identifier for inventory tracking.
Molecular Weight
195.22 g/mol
Fine powder; highly susceptible to electrostatic scattering.
GHS Hazards
H302, H315, H319, H335
Harmful if swallowed; causes severe skin/eye/respiratory irritation.
Toxicity Mechanism
ATP Depletion / Methemoglobinemia
Requires strict prevention of inhalation and dermal absorption.
Solubility
Low in water; High in organics
Spills cannot be cleaned with water alone; requires alkaline neutralization.
Personal Protective Equipment (PPE) Matrix
Generic laboratory PPE is insufficient. Because of the compound's high lipophilicity, inappropriate glove selection (such as standard latex) can act as an occlusive dressing, actually accelerating dermal absorption.
Protection Zone
Required Equipment
Mechanistic Justification
Hands (Primary)
Heavy-duty Nitrile (≥8 mil) or Butyl Rubber
The tert-butyl group permeates standard latex rapidly. Nitrile and Butyl rubber provide a high-density barrier against lipophilic organics.
Eyes/Face
Tight-fitting Chemical Goggles
Powders can aerosolize. Safety glasses with side shields do not prevent fine particulate ingress.
Body
Impermeable Lab Coat or Tyvek Sleeves
Prevents microscopic dust accumulation on porous cotton lab coats, which can lead to chronic, low-dose dermal exposure.
Respiratory
Handled exclusively in a Fume Hood
Prevents inhalation of particulates that lead to methemoglobinemia. If hood access is compromised, an N95/P100 respirator is mandatory.
Operational Workflow & Methodologies
To eliminate human error, every handling procedure must be a self-validating system . This means each step includes a built-in check to confirm the environment is safe before proceeding to the next.
Operational workflow for the safe handling and exposure mitigation of 2-Tert-butyl-5-nitrophenol.
Protocol 1: Self-Validating Weighing and Transfer
Objective: Prevent electrostatic aerosolization and ensure zero inhalation exposure.
Environmental Validation: Turn on the fume hood. Validation Step: Check the magnehelic gauge or hold a Kimwipe at the sash edge to visually confirm inward negative pressure (target >100 feet per minute).
Static Mitigation: 2-Tert-butyl-5-nitrophenol is a dry powder prone to static cling. Discharge the stock bottle and the anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Validation Step: Observe the powder; if it "jumps" or clings to the micro-spatula, re-apply the anti-static treatment.
Transfer: Tare the analytical balance inside the fume hood. Carefully transfer the required mass.
Containment Validation: Once weighed, transfer the powder into a sealable vial before removing it from the hood. Validation Step: Wipe the exterior of the sealed vial with a dry Kimwipe and inspect for any yellow residue before transporting it to the reaction bench.
Objective: Chemically neutralize spills to prevent persistent environmental contamination.
Because 2-tert-butyl-5-nitrophenol is highly lipophilic, wiping a spill with water or standard ethanol will simply smear the compound, expanding the contamination zone.
Chemical Conversion: Prepare a 5% Sodium Carbonate (
Na2CO3
) solution. The mild base deprotonates the phenolic hydroxyl group (
−OH→−O−
), converting the lipophilic phenol into a highly water-soluble phenolate salt.
Application: Spray the
Na2CO3
solution directly onto the spilled powder. Allow 60 seconds for the acid-base neutralization to occur.
Absorption: Wipe the area with absorbent pads. The solution will likely turn a vibrant yellow, indicating the presence of the ionized phenolate.
Validation Step: Continue wiping the surface with fresh
Na2CO3
solution until the absorbent pads no longer show any yellow tint. Finish with a final wipe using distilled water to remove residual salts.
Waste Segregation and Disposal Plan
Improper disposal of nitrophenols can severely disrupt aquatic ecosystems due to their uncoupling effects on oxidative phosphorylation in aquatic organisms[2].
Solid Waste: All contaminated weigh boats, spatulas, and absorbent pads must be placed in a puncture-proof, sealable container.
Liquid Waste: Aqueous waste containing the phenolate salt must be kept strictly separate from acidic waste streams. Mixing with strong acids will re-protonate the salt, precipitating the lipophilic phenol out of solution and potentially causing an uncontrolled hazard.
Labeling & Destruction: Label clearly as "Toxic Organic Waste - Contains Nitrophenol Derivatives (CAS 442847-11-2)". Disposal must be handled via high-temperature commercial incineration (minimum 1000°C) to ensure complete destruction of the nitro group without generating toxic
NOx
off-gases.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from[Link]
National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf. Retrieved from[Link]
Birceanu, O. (n.d.). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity. Wilfrid Laurier University. Retrieved from[Link]